Product packaging for Palmatrubin(Cat. No.:CAS No. 16176-68-4)

Palmatrubin

货号: B100322
CAS 编号: 16176-68-4
分子量: 338.4 g/mol
InChI 键: QBUIDYLGKMWNEA-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Palmatrubine is a natural protoberberine quaternary alkaloid of research interest, particularly in the field of oncology. Investigations into its structural analog, 13-Methyl-palmatrubine, have demonstrated a significant role in modulating the tumor microenvironment. This compound has been shown to inhibit the proliferation and migration of non-small cell lung cancer (NSCLC) cells and promote their apoptosis . A key mechanism of its anti-tumor activity involves the reprogramming of tumor-associated macrophages (TAMs). Specifically, it can shift the polarization of these macrophages from the tumor-promoting M2 phenotype to the tumor-suppressing M1 phenotype . This shift disrupts M2-TAM-mediated support for cancer cell growth and angiogenesis, highlighting the compound's potential as a candidate for immunotherapeutic research strategies. The biological properties associated with palmatrubine and its analogs, including anti-inflammatory and antiproliferative effects, make it a valuable compound for advanced scientific study .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20NO4+ B100322 Palmatrubin CAS No. 16176-68-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUIDYLGKMWNEA-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347303
Record name Palmatrubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-68-4
Record name Palmatrubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatrubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Palmatrubin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatrubin, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological evaluations are presented, alongside a visual representation of its implicated signaling pathways, to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a quaternary isoquinoline alkaloid characterized by a tetracyclic ring system. Its systematic IUPAC name is 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol.

IdentifierValue
IUPAC Name 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol[1]
Molecular Formula C₂₀H₂₀NO₄⁺[1]
Molecular Weight 338.38 g/mol [1]
CAS Number 16176-68-4[1]
Canonical SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O
InChI InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1
InChIKey QBUIDYLGKMWNEA-UHFFFAOYSA-O

Physicochemical Properties

PropertyValueSource
Appearance SolidN/A
Solubility Soluble in DMSOCommercial supplier data
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A

Spectroscopic Properties

Detailed spectroscopic data for this compound are essential for its identification and characterization. While complete spectra are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and data from related compounds.

Spectroscopic TechniqueExpected Characteristics
UV-Visible Spectroscopy Absorption maxima (λmax) are expected in the UV-A and visible regions due to the extended conjugated system of the protoberberine core.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C=N⁺ (iminium) functional groups are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show distinct signals for aromatic protons, methoxy groups, and methylene protons of the dihydroisoquinoline core. ¹³C NMR would reveal signals for quaternary aromatic carbons, methoxy carbons, and aliphatic carbons.
Mass Spectrometry (MS) The mass spectrum would show a prominent molecular ion peak corresponding to the cationic formula [C₂₀H₂₀NO₄]⁺. Fragmentation patterns would involve the loss of methyl groups and other characteristic cleavages of the tetracyclic system.

Biological and Pharmacological Activities

Extensive research has been conducted on the biological activities of Palmatine, a closely related protoberberine alkaloid. It is highly probable that this compound shares a similar pharmacological profile. Key activities include:

  • Anti-inflammatory Activity: Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting against oxidative stress.

  • Anticancer Activity: Palmatine has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.

  • Antimicrobial Activity: It displays a broad spectrum of antimicrobial activity against various bacteria and fungi.

Signaling Pathways

The biological effects of Palmatine/Palmatrubin are mediated through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism for its anti-inflammatory and antioxidant activities.

Palmatrubin_Signaling cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IKK/IκB/NF-κB Complex TLR4->NFkB_complex Activates NLRP3_complex NLRP3 Inflammasome TLR4->NLRP3_complex Priming NFkB_active NF-κB (p65/p50) NFkB_complex->NFkB_active IκB degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation ASC ASC NLRP3_complex->ASC Activation Caspase1 Pro-caspase-1 ASC->Caspase1 Activation Caspase1_active Caspase-1 Caspase1->Caspase1_active Activation Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Caspase1_active->Inflammatory_genes Cleaves pro-IL-1β Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation HO1 HO-1 NFkB_nucleus->Inflammatory_genes Induces ARE ARE Nrf2_nucleus->ARE Binds & Induces Antioxidant_genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_genes Binds & Induces Antioxidant_genes->HO1 This compound This compound This compound->NFkB_complex Inhibits This compound->NLRP3_complex Inhibits This compound->Keap1 Disrupts Interaction

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

Isolation of this compound from Tinospora sagittata

This protocol is adapted from a method for isolating the related alkaloid, Palmatine, from a similar plant species.

Workflow Diagram:

Isolation_Workflow start Dried & Powdered T. sagittata Stems extraction Soxhlet Extraction (Methanol:Acetone 70:30) start->extraction evaporation Rotary Evaporation extraction->evaporation partition Solvent Partitioning (Chloroform & Water) evaporation->partition chloroform_layer Chloroform Fraction partition->chloroform_layer aq_layer Aqueous Fraction (Discard) partition->aq_layer drying Drying over Na₂SO₄ chloroform_layer->drying column_chromatography Silica Gel Column Chromatography (Eluent: Chloroform with increasing Methanol) drying->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc purification Further Purification of Positive Fractions (e.g., Preparative HPLC) tlc->purification characterization Spectroscopic Characterization (NMR, MS, IR, UV-Vis) purification->characterization end Pure this compound characterization->end

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction:

    • Air-dry the stems of Tinospora sagittata in the shade and pulverize them into a coarse powder.

    • Perform Soxhlet extraction of the powdered plant material with a 70:30 mixture of methanol and acetone for approximately 16 hours at 40°C.

    • Repeat the extraction cycle four times to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Solvent Partitioning:

    • Suspend the residue in a mixture of chloroform and water.

    • Separate the layers in a separatory funnel. Collect the chloroform layer, which will contain the alkaloids.

  • Column Chromatography:

    • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate to dryness.

    • Subject the dried extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification and Characterization:

    • Pool the fractions containing the compound of interest and subject them to further purification, if necessary, using techniques such as preparative high-performance liquid chromatography (HPLC).

    • Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV-Vis) to confirm its identity and purity as this compound.

In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of a compound.

Workflow Diagram:

Anti_inflammatory_Workflow start Acclimatize Male Wistar Rats grouping Divide into Control, Standard, and Test Groups start->grouping dosing Oral Administration of Vehicle (Control), Diclofenac Sodium (Standard), or this compound (Test) grouping->dosing induction Subplantar Injection of Carrageenan in the Right Hind Paw dosing->induction measurement1 Measure Paw Volume at Time 0 induction->measurement1 measurement_intervals Measure Paw Volume at 1, 2, 3, and 4 hours Post-Carrageenan Injection measurement1->measurement_intervals calculation Calculate Percentage Inhibition of Edema measurement_intervals->calculation end Evaluation of Anti-inflammatory Activity calculation->end

Caption: Workflow for the in vivo anti-inflammatory assay.

Detailed Protocol:

  • Animals: Use healthy male Wistar rats, acclimatized to the laboratory conditions.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and one or more test groups (different doses of this compound).

  • Dosing: Administer the vehicle, standard drug, or this compound orally to the respective groups.

  • Induction of Edema: One hour after dosing, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Seed Cancer Cells in a 96-well Plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat Cells with Various Concentrations of this compound incubation1->treatment incubation2 Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT Reagent to Each Well incubation2->add_mtt incubation3 Incubate for 2-4 hours (Formation of Formazan Crystals) add_mtt->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan incubation3->solubilization measurement Measure Absorbance at ~570 nm using a Microplate Reader solubilization->measurement calculation Calculate Cell Viability (%) and IC₅₀ Value measurement->calculation end Determination of Cytotoxic Activity calculation->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Antimicrobial_Workflow start Prepare Serial Dilutions of this compound in a 96-well Plate inoculation Inoculate Each Well with a Standardized Bacterial or Fungal Suspension start->inoculation controls Include Positive (Microbe only) and Negative (Broth only) Controls start->controls incubation Incubate at an Appropriate Temperature and Duration inoculation->incubation controls->incubation observation Visually Inspect for Microbial Growth (Turbidity) incubation->observation determination Determine the Minimum Inhibitory Concentration (MIC) observation->determination end Assessment of Antimicrobial Activity determination->end

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.

  • Inoculation: Inoculate each well containing the this compound dilutions with the microbial suspension. Include a positive control well (microorganism without this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, alongside its pharmacological potential. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the advancement of research into the therapeutic applications of this intriguing alkaloid. Further studies are required to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.

References

Palmatrubin: An In-depth Technical Guide on a Protoberberine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Scientific literature providing in-depth technical data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathways for Palmatrubin, is currently limited. This guide presents the available information on the origin and chemical identity of this compound. As a comprehensive analysis is not possible due to the scarcity of specific research, this document will also provide a detailed technical overview of Palmatine , a closely related and extensively studied protoberberine alkaloid found in the same botanical family. This comparative information is intended to provide valuable context for researchers, scientists, and drug development professionals.

This compound: Origin and Chemical Identity

This compound is a protoberberine alkaloid of natural origin.

Botanical Source: this compound has been identified in Tinospora sagittata (Oliv.) Gagnep, a plant belonging to the Menispermaceae family.[1]

Chemical Identity:

  • IUPAC Name: 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol

  • Molecular Formula: C₂₀H₂₀NO₄⁺

  • CAS Number: 16176-68-4

Palmatine: A Comprehensive Technical Overview

Palmatine is a well-characterized protoberberine alkaloid with a wide range of documented biological activities. It is also found in species of the Tinospora genus, alongside other plants.[2]

Data Presentation: Quantitative Biological Data for Palmatine
Biological Activity Assay/Model Test System Result (IC₅₀/Effect) Reference
AnticancerMTT AssayHuman breast cancer cell lines (MCF-7, T47D, ZR-75-1)IC₅₀: 5.126 - 5.805 µg/mL[3][4]
AnticancerAnchorage-independent growth assayHuman prostate cancer cell lines (DU145, PC-3, C4-2B)Significant inhibition of colony formation[5]
Anti-inflammatory--Reduces inflammation[6]
Antimicrobial-Gram-positive and Gram-negative bacteriaPotent activity, especially against Gram-positive bacteria[2]
AntidiarrhealUssing chamberIsolated rat distal colonInhibits Ca²⁺- and cAMP-activated Cl⁻ secretion[7]
Neuroprotective--Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2]
Experimental Protocols: Key Methodologies for Palmatine Research

A. Isolation and Purification of Palmatine from Berberis cretica [3][4]

  • Extraction:

    • Air-dried and powdered roots of Berberis cretica are macerated with methanol at room temperature.

    • The methanolic extract is concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The residue is dissolved in 10% acetic acid and filtered.

    • The acidic solution is washed with diethyl ether.

    • The pH of the aqueous phase is adjusted to 10 with 25% ammonium hydroxide.

    • The alkaloid fraction is extracted with chloroform.

  • Chromatographic Purification:

    • The chloroform extract is subjected to column chromatography on a silica gel column.

    • Elution is performed with a gradient of chloroform and methanol.

    • Fractions containing palmatine are identified by thin-layer chromatography (TLC).

    • Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure palmatine.

B. Cell Viability (MTT) Assay for Anticancer Activity [3][4]

  • Cell Seeding: Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of palmatine for 48-72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Signaling Pathways Modulated by Palmatine

Palmatine exerts its biological effects by modulating several key signaling pathways.

A. Inhibition of NF-κB Signaling Pathway in Prostate Cancer [5]

Palmatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in prostate cancer cells. This inhibition leads to the downregulation of NF-κB target genes, such as FLICE-like inhibitory protein (FLIP), which is involved in apoptosis resistance.

NFkB_Pathway_Inhibition Palmatine Palmatine NFkB NF-κB Palmatine->NFkB inhibits FLIP_promoter FLIP Promoter NFkB->FLIP_promoter activates FLIP_protein FLIP Protein FLIP_promoter->FLIP_protein expresses Apoptosis_Resistance Apoptosis Resistance FLIP_protein->Apoptosis_Resistance promotes

Caption: Inhibition of the NF-κB signaling pathway by Palmatine.

B. Modulation of Ion Transport in Intestinal Epithelial Cells [7]

Palmatine inhibits chloride secretion in the colon by targeting key ion channels involved in both calcium-activated and cAMP-activated signaling pathways. This dual inhibition contributes to its antidiarrheal effects.

Ion_Transport_Modulation cluster_cAMP cAMP-activated Pathway cluster_Ca2 Ca²⁺-activated Pathway cAMP ↑ cAMP CFTR CFTR Cl⁻ Channel (Apical) cAMP->CFTR KCNQ1 KCNQ1 K⁺ Channel (Basolateral) cAMP->KCNQ1 Cl_Secretion Cl⁻ Secretion CFTR->Cl_Secretion Ca2 ↑ Ca²⁺ SK4 SK4 K⁺ Channel (Basolateral) Ca2->SK4 Palmatine Palmatine Palmatine->CFTR inhibits Palmatine->KCNQ1 inhibits Palmatine->SK4 inhibits

Caption: Modulation of ion transport pathways by Palmatine.

References

Unveiling the Synthesis of Palmatine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Palmatine Modification for Enhanced Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

While the specific synthesis of a compound denoted as "Palmatrubin" from Palmatine is not documented in the reviewed scientific literature, extensive research has been conducted on the synthesis of various Palmatine derivatives. This technical guide provides a comprehensive overview of the synthesis of these derivatives, with a particular focus on modifications at the C-9 position, which have been shown to significantly enhance the therapeutic properties of the parent alkaloid.

Palmatine, a protoberberine alkaloid, exhibits a range of pharmacological activities. However, to improve its potency and overcome limitations, researchers have explored the synthesis of novel derivatives. This guide details the chemical pathways, experimental protocols, and resultant data from these synthetic efforts, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Quantitative Data Summary

The following table summarizes the yields of various 9-O-substituted Palmatine derivatives, providing a comparative overview of the efficiency of different synthetic routes.

CompoundDerivativeYield (%)Reference
3b9-O-propylpalmatine82[1]
5b9-O-2-(1-piperidine)ethylpalmatine28[1]
5c9-O-2-(1-butanamine)ethylpalmatine29[1]

Experimental Protocols

The synthesis of 9-O-substituted Palmatine derivatives generally involves the reaction of Palmatine with a suitable alkylating or acylating agent in the presence of a base. The following protocols are based on methodologies described in the scientific literature.

General Procedure for the Synthesis of 9-O-Alkylpalmatine Derivatives

This procedure outlines the synthesis of derivatives such as 9-O-propylpalmatine.

Materials:

  • Palmatine

  • Appropriate alkyl halide (e.g., propyl bromide)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A base (e.g., Sodium hydride - NaH)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, silica gel for column chromatography)

Protocol:

  • Dissolve Palmatine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for the formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with heating for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 9-O-alkylpalmatine derivative.

Visualizing the Synthesis

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways for the modification of Palmatine.

Palmatine_Derivatives_Synthesis Palmatine Palmatine Intermediate Palmatine Alkoxide Palmatine->Intermediate Base (e.g., NaH) Solvent (e.g., DMF) Derivative 9-O-Alkylpalmatine Derivative Intermediate->Derivative Alkyl Halide (R-X)

Caption: General synthesis pathway for 9-O-alkylpalmatine derivatives.

Experimental_Workflow start Start: Dissolve Palmatine add_base Add Base start->add_base stir Stir to form Alkoxide add_base->stir add_halide Add Alkyl Halide stir->add_halide react Reaction Progression (Monitor by TLC) add_halide->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure 9-O-Alkylpalmatine Derivative purify->end_product

Caption: Experimental workflow for the synthesis and purification of 9-O-substituted Palmatine derivatives.

Conclusion

The synthesis of Palmatine derivatives, particularly through modification at the C-9 position, represents a promising strategy for the development of new therapeutic agents with enhanced pharmacological profiles. The methodologies outlined in this guide, supported by quantitative data and visual representations of the synthetic pathways, provide a solid foundation for researchers engaged in the structural modification of natural products to discover novel drug candidates. Further exploration of different substituents and optimization of reaction conditions may lead to the discovery of even more potent and selective Palmatine-based therapeutics.

References

The Biological Activity of Palmatrubin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmatrubin, and more specifically its derivative 13-methyl-palmatrubine, has emerged as a promising natural compound with significant anti-cancer properties. Isolated from Corydalis yanhusuo, this protoberberine alkaloid has demonstrated potent cytotoxic effects against various cancer cell lines, with a particular efficacy observed in non-small cell lung cancer. This technical guide provides a comprehensive overview of the biological activities of 13-methyl-palmatrubine, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The primary focus of this document is to furnish researchers and drug development professionals with a detailed understanding of 13-methyl-palmatrubine's potential as a therapeutic agent.

Introduction

Natural products remain a vital source of novel therapeutic agents, with a rich history of providing scaffolds for the development of anti-cancer drugs. Corydalis yanhusuo is a traditional Chinese medicinal herb long used for its analgesic and anti-inflammatory properties. Recent investigations have led to the isolation and characterization of several bioactive alkaloids from this plant, including 13-methyl-palmatrubine. This compound has garnered significant interest for its selective cytotoxicity towards cancer cells while exhibiting lower toxicity in normal cells.[1] This guide synthesizes the current knowledge on the biological activities of 13-methyl-palmatrubine, with a focus on its anti-cancer effects.

Anticancer Activity

The primary biological activity of 13-methyl-palmatrubine that has been extensively studied is its anticancer effect. Research has shown that it inhibits the proliferation of a range of cancer cells, induces apoptosis, and causes cell cycle arrest.

Cytotoxicity

13-methyl-palmatrubine exhibits a dose- and time-dependent cytotoxic effect on a panel of human cancer cell lines. Among the cell lines tested, the human lung carcinoma cell line A549 has been identified as the most sensitive.[2] In contrast, the compound shows significantly less cytotoxicity in normal human cell lines, such as L02 and HEK293, suggesting a degree of cancer cell selectivity.[3]

Table 1: In Vitro Cytotoxicity of 13-methyl-palmatrubine

Cell LineCancer TypeIC50 Value (µg/mL) at 48hReference
A549Non-Small Cell Lung Cancer58.57 ± 3.58[2]
MCF-7Breast AdenocarcinomaMore resistant than A549[2]
HepG2Hepatocellular CarcinomaMore resistant than A549[2]
PC-3Prostate CancerMore resistant than A549[2]
HCT-116Colorectal CarcinomaMore resistant than A549[2]
L02Normal Human Liver CellSignificantly higher than A549[3]
HEK293Normal Human Embryonic KidneySignificantly higher than A549[3]
*Specific IC50 values for these cell lines are not provided in the primary literature but are stated to be higher than that of A549 cells.
Induction of Apoptosis

13-methyl-palmatrubine is a potent inducer of apoptosis in A549 cells. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, 13-methyl-palmatrubine causes cell cycle arrest at the G1/S phase transition in A549 cells in a dose-dependent manner.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins.

Mechanism of Action: Signaling Pathways

The anticancer effects of 13-methyl-palmatrubine are mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. The primary pathways identified are the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]

Inhibition of the EGFR Signaling Pathway

13-methyl-palmatrubine has been shown to block the EGFR signaling pathway. By inhibiting the activation of EGFR, it effectively curtails downstream signaling that promotes cancer cell growth and survival.

Activation of the MAPK Signaling Pathway

Concurrently with EGFR inhibition, 13-methyl-palmatrubine activates the p38 and c-Jun N-terminal kinase (JNK) pathways, which are components of the MAPK signaling cascade.[1][3] The activation of these stress-activated protein kinases is known to contribute to the induction of apoptosis.

This compound 13-methyl-palmatrubine EGFR EGFR This compound->EGFR Inhibits P38 P38 This compound->P38 Activates JNK JNK This compound->JNK Activates Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis P38->Apoptosis JNK->Apoptosis

Figure 1: Signaling pathways modulated by 13-methyl-palmatrubine.

In Vivo Antitumor Activity

The anticancer efficacy of 13-methyl-palmatrubine has been validated in a preclinical in vivo model. In nude mice bearing A549 tumor xenografts, intraperitoneal administration of 13-methyl-palmatrubine resulted in a significant reduction in tumor growth without causing notable toxicity to the animals, as indicated by stable body weights.[1][2]

Table 2: In Vivo Antitumor Effect of 13-methyl-palmatrubine on A549 Xenografts

Treatment GroupDosageTumor Weight (g)Inhibition Rate (%)Reference
Control (Saline)---[1]
Low DoseNot SpecifiedReducedNot Specified[1]
Medium DoseNot SpecifiedReducedNot Specified[1]
High DoseNot SpecifiedReducedNot Specified[1]

Other Biological Activities

While the primary focus of research on 13-methyl-palmatrubine has been its anticancer properties, related protoberberine alkaloids and extracts from Corydalis yanhusuo have been reported to possess anti-inflammatory and antioxidant activities.[1][4] However, specific studies detailing these activities for 13-methyl-palmatrubine are currently limited in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to assess the effect of 13-methyl-palmatrubine on the viability of cancer cells.

A Seed cells in 96-well plates (5x10^3 cells/well) B Treat cells with varying concentrations of 13-methyl-palmatrubine A->B C Incubate for 48 hours B->C D Add MTT solution (final concentration 0.5 mg/mL) C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of 13-methyl-palmatrubine. A stock solution is typically prepared in DMSO and then diluted in culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat A549 cells with various concentrations of 13-methyl-palmatrubine for 48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat A549 cells with 13-methyl-palmatrubine for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 4 hours at 4°C.

  • Staining: Wash the fixed cells and resuspend them in PBS containing RNase A. Then, add propidium iodide (PI) for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in the EGFR and MAPK pathways.

A Treat A549 cells with 13-methyl-palmatrubine B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane (e.g., with 5% BSA) D->E F Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-P38) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence signal G->H I Analyze band intensities H->I

Figure 3: General workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treatment with 13-methyl-palmatrubine, lyse the A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-EGFR, total EGFR, p-P38, total P38, p-JNK, total JNK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of 13-methyl-palmatrubine.

Protocol:

  • Cell Implantation: Subcutaneously inject A549 cells (1 x 10⁶ cells) into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer 13-methyl-palmatrubine intraperitoneally every 3 days for a total of 7 treatments. The control group receives saline.

  • Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors to determine the tumor growth inhibition rate.

Conclusion and Future Directions

13-methyl-palmatrubine, a bioactive alkaloid from Corydalis yanhusuo, demonstrates significant potential as an anti-cancer agent, particularly for non-small cell lung cancer. Its mechanism of action, involving the dual modulation of the EGFR and MAPK signaling pathways, provides a strong rationale for its further development. The compound's ability to induce apoptosis and cell cycle arrest, coupled with its in vivo efficacy and relative safety in normal cells, underscores its therapeutic promise.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of its cytotoxicity across a broader panel of cancer cell lines is warranted to determine its full spectrum of activity. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and administration routes for potential clinical applications. Finally, further investigation into its potential anti-inflammatory and antioxidant properties could reveal additional therapeutic benefits. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel, natural product-based cancer therapies.

References

Palmatrubin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatrubin, a protoberberine alkaloid, and its close structural analog palmatine, have emerged as promising natural compounds with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and related compounds, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support further research and drug development initiatives. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by these alkaloids.

Core Mechanisms of Action

This compound and its derivatives exert their biological effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest in cancer cells, modulating key signaling pathways involved in inflammation and cell survival, and mitigating oxidative stress.

Anticancer Activity

The anticancer properties of this compound and its analogs are attributed to their ability to trigger programmed cell death and halt the proliferation of cancer cells. Studies on 13-methyl-palmatrubine, a derivative of this compound, have shown significant cytotoxic effects against various cancer cell lines, with a particular sensitivity observed in A549 lung cancer cells[1][2][3].

Induction of Apoptosis: 13-methyl-palmatrubine has been demonstrated to induce apoptosis in A549 cells in a dose-dependent manner[1]. The mechanism primarily involves the intrinsic mitochondrial pathway, characterized by:

  • Activation of p38 and JNK pathways[1][2].

  • Induction of apoptosis through the activation of caspase-3 and -9[3].

Cell Cycle Arrest: In addition to apoptosis, 13-methyl-palmatrubine causes cell cycle arrest at the G1 phase in A549 cells[1]. This is achieved through the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin E expression[1]. The regulation of the cell cycle is a complex process, and the inhibition of CDK4/6 is a key mechanism for inducing G1 arrest[4]. While not directly shown for this compound, the modulation of CDK inhibitors like p21 and p27 is a common mechanism for halting cell cycle progression[5][6][7][8].

Modulation of Signaling Pathways: The anticancer effects are further mediated by the modulation of critical signaling pathways:

  • EGFR Pathway: 13-methyl-palmatrubine has been found to block the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1][2]. The EGFR pathway is a crucial driver of cell proliferation and survival in many cancers[9][10][11][12].

  • MAPK Pathway: Concurrently, it activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38 and JNK cascades[1][2]. The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis[13][14][15][16].

Anti-inflammatory Effects

Palmatine has demonstrated potent anti-inflammatory properties by inhibiting key inflammatory pathways. A primary mechanism is the inhibition of the TRIF-dependent Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the expression of nuclear factor-kappa B (NF-κB)[17]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[17][18]. Palmatine has also been shown to inhibit the Akt/NF-κB, ERK1/2, and p38 signaling pathways in response to inflammatory stimuli[18].

Neuroprotective and Cardioprotective Effects

The protective effects of palmatine in the nervous and cardiovascular systems are largely attributed to its antioxidant and anti-inflammatory properties. In the context of neuroinflammation, palmatine has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation through the PI3K/Akt/NF-κB pathway[19]. Furthermore, it has been observed to protect against doxorubicin-induced cardiotoxicity by suppressing inflammation, oxidative damage, and apoptosis in cardiomyocytes.

Quantitative Data

The cytotoxic effects of this compound derivatives and palmatine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 ValueIncubation Time (h)Reference
13-methyl-palmatrubineA549Lung Carcinoma58.57 ± 3.58 µg/mL48[1][3]
PalmatineT47DBreast Cancer (ER+)5.126 µg/mLNot Specified[20][21]
PalmatineMCF7Breast Cancer (ER+)Not SpecifiedNot Specified[20][21]
PalmatineZR-75-1Breast Cancer (ER+)5.805 µg/mLNot Specified[20][21]
Palmatine4T1Triple-Negative Breast CancerDose-dependent reduction in tumor volume and weight28 days (in vivo)[22]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cells of interest (e.g., A549)

  • Complete culture medium

  • This compound or its analog (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound (e.g., 13-methyl-palmatrubine) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cells of interest

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect the cells from the supernatant (to include any detached apoptotic cells).

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cells of interest

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment.

Materials:

  • Cells and test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest, e.g., p-EGFR, p-p38, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound as required.

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to quantify protein expression levels.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs.

Palmatrubin_Anticancer_Pathway cluster_mapk MAPK Activation cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Regulation This compound 13-methyl-palmatrubin EGFR EGFR This compound->EGFR MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway CDK2 CDK2 This compound->CDK2 CyclinE Cyclin E This compound->CyclinE EGFR->MAPK_Pathway Activates p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK Mitochondrial_Pathway Intrinsic Mitochondrial Pathway p38->Mitochondrial_Pathway JNK->Mitochondrial_Pathway Apoptosis Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK2->Cell_Cycle_Arrest CyclinE->Cell_Cycle_Arrest Caspase9 Caspase-9 Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Palmatine_Anti_inflammatory_Pathway Palmatine Palmatine TLR4 TLR4 Palmatine->TLR4 TRIF TRIF Palmatine->TRIF NFkB NF-κB Palmatine->NFkB Akt Akt Palmatine->Akt ERK12 ERK1/2 Palmatine->ERK12 p38_inflam p38 Palmatine->p38_inflam LPS LPS LPS->TLR4 TLR4->TRIF TRIF->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Akt->NFkB ERK12->NFkB p38_inflam->NFkB Experimental_Workflow Cell_Culture Cell Culture (e.g., A549) Treatment Treatment with This compound Analog Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis IC50 IC50 Determination Cell_Viability->IC50 Apoptotic_Cells Quantification of Apoptotic Cells Apoptosis_Analysis->Apoptotic_Cells Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Protein_Expression Protein Expression/ Phosphorylation Levels Protein_Analysis->Protein_Expression

References

Spectroscopic Data of Palmatrubine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the protoberberine alkaloid, Palmatrubine. Due to the limited availability of direct and complete spectroscopic datasets for Palmatrubine in publicly accessible databases, this guide also draws upon data from the closely related and well-characterized alkaloid, Palmatine, to provide a thorough understanding of its spectral properties. This approach is justified by the structural similarity between the two compounds, where Palmatrubine is a hydroxylated derivative of Palmatine.

Chemical Structure and Properties

  • Compound Name: Palmatrubine

  • CAS Number: 16176-68-4

  • Molecular Formula: C₂₀H₂₀NO₄⁺

  • IUPAC Name: 7,8,13,13a-Tetradehydro-9-hydroxy-2,3,10-trimethoxyberbinium

Palmatrubine belongs to the class of protoberberine alkaloids, which are known for their diverse biological activities. Its structure is characterized by a tetracyclic isoquinoline ring system.

Mass Spectrometry (MS) Data

For the related compound, Palmatine (C₂₁H₂₂NO₄⁺), the observed mass-to-charge ratio ([M]⁺) is approximately 352.15 m/z. Given that Palmatrubine has one less methyl group and one additional hydroxyl group compared to Palmatine, its expected mass would be different. The fragmentation patterns of these alkaloids in tandem mass spectrometry (MS/MS) are typically characterized by the retro-Diels-Alder (RDA) fragmentation of the C ring, providing valuable structural information.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Palmatrubine

ParameterValue
Molecular Formula C₂₀H₂₀NO₄⁺
Monoisotopic Mass 338.1387 u
Ionization Mode Positive (typically ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). Specific, publicly available ¹H and ¹³C NMR spectra for Palmatrubine are scarce. However, data from the closely related alkaloid Palmatine can serve as a valuable reference for predicting the chemical shifts of Palmatrubine.

The key structural difference between Palmatine and Palmatrubine is the substitution at one of the methoxy positions with a hydroxyl group. This substitution will induce shifts in the signals of the nearby aromatic protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Palmatrubine

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1~7.0-7.2d~8.5
H-4~6.8-7.0d~8.5
H-5~3.0-3.2t~6.0
H-6~4.8-5.0t~6.0
H-8~9.5-9.8s-
H-11~7.8-8.0s-
H-12~7.5-7.7s-
2-OCH₃~3.9-4.1s-
3-OCH₃~3.9-4.1s-
10-OCH₃~3.9-4.1s-
9-OHVariablebr s-

Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Palmatrubine

Carbon Predicted Chemical Shift (ppm)
C-1~110-112
C-2~148-150
C-3~150-152
C-4~105-107
C-4a~125-127
C-5~28-30
C-6~55-57
C-8~143-145
C-8a~120-122
C-9~145-147 (hydroxyl-bearing)
C-10~150-152
C-11~108-110
C-12~122-124
C-12a~130-132
C-13a~135-137
C-13b~120-122
2-OCH₃~56-58
3-OCH₃~56-58
10-OCH₃~56-58

Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for protoberberine alkaloids like Palmatrubine.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 s.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 s.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal.

  • LC Conditions (for LC-MS):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for alkaloids.

    • Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 100-1000.

    • Tandem MS (MS/MS): For fragmentation studies, precursor ions are selected and fragmented using collision-induced dissociation (CID).

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like Palmatrubine.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Purification (e.g., HPLC) Chromatography->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample MS Mass Spectrometry (HR-MS, MS/MS) Purification->MS Sample Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Workflow for the isolation and spectroscopic characterization of Palmatrubine.

This workflow begins with the extraction of the compound from its natural source, followed by purification. The purified sample is then subjected to NMR and MS analysis. The resulting spectral data are then interpreted to elucidate the chemical structure of the compound.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for Palmatrubine, based on its chemical structure and data from the closely related alkaloid, Palmatine. Detailed experimental protocols and a general workflow for the analysis of such compounds are also presented. For definitive structural confirmation, it is imperative to acquire and analyze the actual spectroscopic data of an authenticated sample of Palmatrubine. This guide serves as a valuable resource for researchers and scientists involved in the study and development of natural products.

An In-depth Technical Guide to the Solubility and Stability of Palmatrubin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Palmatrubin" is scarce in publicly available scientific literature. However, "this compound" is identified as a synonym for Palmaturbine , a derivative of the well-researched protoberberine alkaloid, Palmatine . This compound (Palmaturbine) differs from Palmatine by the substitution of one methoxy group with a hydroxyl group. Due to the limited direct data on this compound, this guide will focus on the solubility and stability of Palmatine as a close structural analog. The presence of the hydroxyl group in this compound is expected to influence its physicochemical properties, potentially increasing its polarity and affecting its solubility and degradation profile compared to Palmatine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of Palmatine, which can serve as a valuable reference for studies involving this compound.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that influences its dissolution rate, bioavailability, and formulation design. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Stability refers to the ability of a drug substance or drug product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Stability studies are essential to ensure the safety, efficacy, and quality of a pharmaceutical product.

Solubility of Palmatine

The solubility of Palmatine has been reported in various solvents. As a quaternary ammonium salt, its solubility is influenced by the polarity of the solvent, temperature, and pH.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Palmatine chloride.

Solvent SystemTemperatureSolubilityMolar Solubility (approx.)Reference
Ethanol328.15 K (55°C)0.01339 (mole fraction)-[1]
EthanolAmbient~ 5 mg/mL~ 12.9 mM[2]
Dimethyl sulfoxide (DMSO)Ambient~ 30 mg/mL~ 77.4 mM[2]
Dimethylformamide (DMF)Ambient~ 30 mg/mL~ 77.4 mM[2]
1:1 DMSO:PBS (pH 7.2)Ambient~ 0.5 mg/mL~ 1.3 mM[2]
WaterAmbientSparingly soluble-[2]
Hot Water-Freely soluble-
ChloroformAmbientSlightly soluble-
EtherAmbientAlmost insoluble-

Note: The molecular weight of Palmatine chloride is approximately 387.88 g/mol .

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of alkaloids like Palmatine involves the shake-flask method.

Objective: To determine the equilibrium solubility of Palmatine in various solvents at a controlled temperature.

Materials:

  • Palmatine chloride powder

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers of different pH)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Palmatine chloride to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.

    • Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of Palmatine.

    • Prepare a calibration curve using standard solutions of Palmatine to quantify the concentration in the test samples.

  • Calculation:

    • Calculate the solubility of Palmatine in the respective solvent, expressing the result in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess Palmatine to solvent B Equilibrate in shaking incubator A->B 24-48h C Filter supernatant B->C D Dilute sample C->D E Quantify using HPLC/UV-Vis D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of Palmatine.

Stability of Palmatine

Palmatine, as a protoberberine alkaloid, is susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for its handling, formulation, and storage.

Factors Affecting Stability

The primary factors that can lead to the degradation of Palmatine and other protoberberine alkaloids include:

  • pH: These alkaloids are generally more stable in acidic to neutral aqueous solutions. In alkaline conditions, they can be converted to less stable base forms, which may be susceptible to hydrolysis and other degradation pathways.

  • Light: Protoberberine alkaloids are known to be photosensitive, particularly to UV light, which can cause photolytic degradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions, leading to the formation of degradation products.

  • Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.

Stability Data

While specific kinetic data for Palmatine degradation is limited in the public domain, the following qualitative and storage information is available:

ConditionObservationReference
Storage
-20°C (as solid)Stable for ≥ 4 years[2]
Hygroscopicity
AmbientHygroscopic[3]
Cocrystal with Gallic AcidImproved hygroscopic stability[3]
Degradation Pathways
GeneralHydrolysis, Oxidation, Photolysis
Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To investigate the stability of Palmatine under various stress conditions.

Materials:

  • Palmatine chloride powder

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve Palmatine in a solution of HCl (e.g., 0.1 M).

    • Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve Palmatine in a solution of NaOH (e.g., 0.1 M).

    • Store the solution at room temperature or a slightly elevated temperature for a specified period.

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve Palmatine in a solution of H₂O₂ (e.g., 3%).

    • Store the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place Palmatine powder in a thin layer in a petri dish.

    • Expose the powder to a high temperature (e.g., 80°C) in an oven for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose Palmatine powder and a solution of Palmatine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analytical Method:

    • A stability-indicating HPLC method should be used to separate Palmatine from its degradation products. A typical method might involve a C18 column with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. Detection is typically performed using a PDA detector to assess peak purity and a mass spectrometer to identify degradation products.

Visualization of Stability Testing Workflow and Degradation Pathways

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F HPLC-PDA/MS Analysis A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal (Solid/Solution) D->F E Photolysis (UV/Vis) E->F G Identify & Quantify Degradants F->G H Determine Degradation Pathway G->H Palmatine Palmatine Palmatine->A Palmatine->B Palmatine->C Palmatine->D Palmatine->E

Caption: Workflow for a forced degradation study of Palmatine.

G Potential Degradation Pathways of Protoberberine Alkaloids Protoberberine Protoberberine Alkaloid (e.g., Palmatine) Hydrolysis Hydrolysis Products Protoberberine->Hydrolysis Acid/Base Oxidation Oxidation Products Protoberberine->Oxidation Oxidizing Agent Photolysis Photodegradation Products Protoberberine->Photolysis Light (UV/Vis)

Caption: General degradation pathways for protoberberine alkaloids.

Conclusion

This technical guide provides a summary of the available information on the solubility and stability of Palmatine, a close structural analog of this compound. The provided data and experimental protocols can serve as a valuable starting point for researchers working with this compound. It is important to reiterate that the presence of a hydroxyl group in this compound may lead to differences in its physicochemical properties compared to Palmatine. Therefore, experimental determination of the solubility and stability of this compound is highly recommended for any drug development program involving this compound.

References

A Comprehensive Technical Guide to the Natural Sources of Palmatine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid, is a bioactive compound found in a variety of medicinal plants. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of palmatine and its derivatives, detailed experimental protocols for its extraction and quantification, and a summary of its key signaling pathways.

Natural Sources of Palmatine

Palmatine is predominantly found in plants belonging to the Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae families. The concentration of palmatine can vary significantly depending on the plant species, the specific organ, and geographical location.

Quantitative Data on Palmatine Content in Various Natural Sources

The following table summarizes the quantitative data on palmatine content in several well-documented plant sources. This information is crucial for selecting appropriate raw materials for research and drug development.

Botanical FamilySpecies NamePlant PartPalmatine Content (mg/g of dry weight)Reference(s)
Ranunculaceae Coptis chinensis Franch.Rhizome16.2412 - 16.7145[1][2]
Menispermaceae Fibraurea tinctoria LourStem15.3983[1][3]
Berberidaceae Phellodendron amurense Rupr.Bark1.25[4]
Berberidaceae Berberis aristataRootHighest among tested Berberis species[5]
Berberidaceae Berberis darwiniiStem50.77 - 385.91 (µg/g)[6]
Berberidaceae Berberis darwiniiRoot29.76 - 58.69 (µg/g)[6]
Berberidaceae Berberis creticaRoot1.815 ± 0.21% of methanolic extract[7]

Palmatine Derivatives from Natural Sources

While palmatine is the most well-known compound, several of its derivatives have also been isolated from natural sources. These derivatives often exhibit modified or enhanced biological activities. One such example is 11-hydroxypalmatine , which has been isolated from the tubers of Stephania glabra. Additionally, various synthetic modifications, particularly at the C-9 position to create 9-O-substituted palmatine derivatives , have been shown to enhance antibacterial activity.

Experimental Protocols

Accurate extraction and quantification of palmatine are essential for research and quality control. The following sections provide detailed methodologies for these processes.

Extraction and Isolation of Palmatine

1. Ultrasound-Assisted Extraction with Deep Eutectic Solvents (from Coptis chinensis) [2]

  • Materials: Coptis chinensis raw material, choline chloride, phenol, water.

  • Protocol:

    • Prepare the deep eutectic solvent by mixing choline chloride and phenol at a molar ratio of 1:3.

    • Add 30% water to the eutectic solvent system.

    • Mix the plant material with the solvent at a ratio of 1:30 (g/mL).

    • Perform ultrasound-assisted extraction for 30 minutes at an ultrasonic power of 200 W and a temperature of 60°C.

    • Separate the extract from the plant material for further analysis.

2. Column Chromatography for Isolation (from Berberis cretica) [8]

  • Materials: Methanolic extract of Berberis cretica root, normal phase silica gel 60H, Sephadex LH-20 resin, methanol, water, dichloromethane.

  • Protocol:

    • Redissolve 5 g of the methanolic root extract in 10 mL of methanol and dry it onto 5 g of silica gel 60H.

    • Load the dried powder onto a silica gel column.

    • Fractionate the extract using a stepwise gradient of methanol in dichloromethane.

    • For further purification, apply the palmatine-containing fractions to a Sephadex LH-20 column.

    • Elute the column with a mobile phase of methanol/water (50:50, v/v) to obtain high-purity palmatine.

Quantification of Palmatine

1. High-Performance Liquid Chromatography (HPLC) [1][3]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile).[9]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 345 nm.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.[2]

  • Quantification: Based on a calibration curve generated from a palmatine standard.

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [10][11]

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Column: UPLC BEH C18 column.[11]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[11]

  • Ionization Mode: Positive electrospray ionization (ESI).[11]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Plasma samples can be processed by acetonitrile precipitation.[11]

Signaling Pathways and Mechanisms of Action

Palmatine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most significant pathways: the anti-inflammatory NF-κB pathway and the antioxidant Nrf2/HO-1 pathway.

Anti-Inflammatory Signaling Pathway

Palmatine has been shown to inhibit the inflammatory response by targeting the NF-κB signaling pathway. It can suppress the activation of the NLRP3 inflammasome, a key component in the inflammatory cascade.

Palmatine_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NLRP3 NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NLRP3->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Palmatine Palmatine Palmatine->NLRP3 Palmatine->NF_kB Palmatine_Antioxidant_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Palmatine Palmatine Palmatine->Keap1 Palmatine_Workflow Plant_Material Plant Material (e.g., Rhizome, Bark) Extraction Extraction (e.g., Ultrasound-Assisted) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Quantification Quantification (HPLC or UPLC-MS/MS) Crude_Extract->Quantification Purified_Palmatine Purified Palmatine Isolation->Purified_Palmatine Purified_Palmatine->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

Palmatrubin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the available physicochemical properties of Palmatrubin. Despite a comprehensive search for in-depth technical data, it is important to note that publicly available information regarding the biological activity, experimental protocols, and specific signaling pathways of this compound is limited at this time. The scientific literature is more robust for the related compound, Palmatine.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This information is crucial for the identification and quantification of the compound in experimental settings.

PropertyValue
CAS Number 16176-68-4
Molecular Weight 338.4 g/mol
Molecular Formula C₂₀H₂₀NO₄⁺

Biological Activity and Mechanism of Action

Detailed studies elucidating the specific biological activities and mechanisms of action for this compound are not extensively available in the current body of scientific literature. While research into the broader class of protoberberine alkaloids, such as palmatine and berberine, is widespread, this compound itself remains a less-characterized molecule. Comparative studies that could provide insights into its potential pharmacological profile relative to similar compounds are also scarce. One study noted that while berberine significantly inhibited the cell cycle of all rhabdomyosarcoma (RMS) cells tested, palmatine only suppressed the growth of one specific cell line, suggesting that small structural differences can lead to significant variations in activity.[1]

Experimental Protocols and Signaling Pathways

Due to the limited research on this compound, detailed experimental protocols for its study and validated signaling pathways through which it may exert biological effects have not been published. Therefore, the creation of diagrams for experimental workflows or signaling cascades as requested is not feasible with the currently available data.

Further research is required to fully characterize the pharmacological and biological profile of this compound. Investigators are encouraged to explore this compound to potentially uncover novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Palmatrubin (Berberrubine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatrubin, also known as berberrubine, is a significant derivative of the natural isoquinoline alkaloid berberine. It has garnered considerable interest in the scientific community for its potential pharmacological activities, which in some cases are reported to be more potent than its parent compound. This document provides detailed protocols for the chemical synthesis of this compound from berberine, summarizes the reported yields for various methods, and illustrates a key signaling pathway associated with the biological activity of berberine and its derivatives.

Data Presentation: Synthesis Yields

The synthesis of this compound from berberine is primarily achieved through demethylation, most commonly via pyrolysis. Several methods have been reported, with variations in reaction conditions and resulting yields. The following table summarizes the quantitative data from cited experimental approaches.

Synthesis MethodStarting MaterialKey Reagents/ConditionsReported YieldReference(s)
Simple PyrolysisBerberine190 °C, 15 minutes69%[1]
Pyrolysis under VacuumBerberine Chloride190 °C, 20–30 mmHg, 30–60 minutes80–90%[1]
Pyrolysis in SolventBerberineN,N-dimethylformamide (DMF), 190 °C, 15 minutes90%[1]
Reaction with UreaBerberineUrea, 200 °C, with stirring76%[1]
Microwave-Assisted SynthesisBerberineMicrowave irradiationExcellent[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the synthesis of this compound from berberine.

Protocol 1: Synthesis of this compound via Pyrolysis under Vacuum

This method achieves a high yield of this compound through the thermal demethylation of berberine chloride under reduced pressure.

Materials:

  • Berberine chloride

  • Methanol (for recrystallization)

  • Dry oven with vacuum capabilities

  • Round-bottom flask

  • Heating mantle

  • Vacuum pump

Procedure:

  • Place berberine chloride (e.g., 16.8 g, 0.05 mmol) into a round-bottom flask.[3]

  • Heat the flask in a dry oven or with a heating mantle to 190 °C.[3]

  • Apply a vacuum of 20–30 mmHg.[3]

  • Maintain the reaction at this temperature and pressure for 30–60 minutes. The color of the solid will change to a dark red.[3]

  • After the reaction is complete, allow the flask to cool to room temperature.

  • The crude dark red solid is then purified by recrystallization from methanol to yield this compound.[3]

Protocol 2: Synthesis of this compound via Microwave-Assisted Demethylation

This protocol utilizes microwave irradiation to accelerate the selective demethylation of berberine, often resulting in excellent yields and shorter reaction times.

Materials:

  • Berberine

  • Microwave synthesizer

Procedure:

  • Place berberine in a suitable reaction vessel for the microwave synthesizer.

  • Irradiate the sample with microwaves. The optimal time and power will depend on the specific microwave synthesizer being used and should be optimized accordingly. This method is noted to proceed without the need for a solvent.[4]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the resulting this compound can be purified by recrystallization.

Visualization of Synthesis and Biological Activity

Synthesis Workflow

The general workflow for the synthesis of this compound from berberine involves a single demethylation step followed by purification.

G Berberine Berberine (Starting Material) Demethylation Demethylation Reaction (e.g., Pyrolysis, Microwave) Berberine->Demethylation Crude_this compound Crude this compound Demethylation->Crude_this compound Purification Purification (Recrystallization) Crude_this compound->Purification This compound Pure this compound (Final Product) Purification->this compound

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Apoptosis Induction via the Bcl-2/Bax Pathway

Berberine and its derivatives, including this compound, have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. This pathway is a common mechanism underlying their anti-tumor effects.[5]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Apoptosis Pathway This compound This compound (Berberrubine) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates Bax Bax (Pro-apoptotic) This compound->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis via the Bcl-2/Bax pathway.

References

Application Notes and Protocols for the Purification of Palmatine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmatine is a protoberberine alkaloid naturally occurring in various medicinal plants, including those from the Berberidaceae (e.g., Coptis chinensis, Phellodendron amurense) and Menispermaceae (e.g., Tinospora cordifolia) families.[1][2] It has garnered significant attention from the scientific community due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3][4] These therapeutic potentials have established Palmatine as a compound of interest in drug discovery and development.

Purification Methodologies: An Overview

The selection of a purification strategy for Palmatine depends on the source material, the initial concentration of the alkaloid, the desired final purity, and the available instrumentation. The most common and effective methods include:

  • Column Chromatography: A versatile and widely used technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel, Sephadex) and their solubility in a liquid mobile phase.[5][6][7]

  • Solvent Extraction and Crystallization: This method leverages the differential solubility of Palmatine and impurities in various solvents. Dichloromethane has been shown to be a selective solvent for Palmatine and Berberine.[8] Subsequent crystallization can yield a highly purified product.[6]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for analytical quantification and purity assessment, preparative HPLC can also be employed for the final polishing step to achieve very high purity.[7][9]

  • Counter-Current Chromatography (CCC): An advanced, support-free liquid-liquid partition chromatography technique that avoids irreversible sample adsorption, making it highly suitable for purifying natural products like Palmatine.[10][11][12][13]

Quantitative Data Summary

The efficiency of different purification methods can be compared based on the yield and purity of the final product. The following table summarizes quantitative data reported in the literature for Palmatine purification from various plant sources.

Plant SourceExtraction/Purification MethodPurity (%)Yield/ContentReference
Berberis creticaColumn Chromatography (Sephadex LH-20)94.5%48 mg from 520 mg of a semi-purified fraction[5][14]
Tinospora cordifoliaColumn Chromatography (Silica Gel) followed by Recrystallization (Methanol)99%2.8 g from a crude chloroform extract[6]
Fibraurea tinctoria LourColumn Chromatography (Silica Gel)Not specified for the isolated compoundMethanol extract contained 15.40 mg/g; a purified fraction contained 28.52 mg/g[7]
Coptis chinensisDeep Eutectic Solvents-Based Ultrasound-Assisted ExtractionNot specified (analytical method)16.71 mg/g[15]
Synthetic MethodChemical Synthesis followed by Recrystallization97.0%90% (final step)[16]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a two-step column chromatography process, a common and effective method for isolating Palmatine from a crude plant extract.[5][14]

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Berberis cretica)

  • Methanol (MeOH), Dichloromethane (CH₂Cl₂), Water (H₂O) - HPLC grade

  • Silica Gel (Normal Phase, for flash chromatography)

  • Sephadex LH-20 resin

  • Glass columns for chromatography

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • HPLC system for purity analysis

2. Procedure:

  • Step 1: Extraction

    • Macerate the dried, powdered plant material in methanol at room temperature for 24-48 hours. Repeat the process 2-3 times.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Step 2: Initial Fractionation (Silica Gel Column)

    • Prepare a silica gel column using a slurry packing method with dichloromethane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the percentage of methanol (e.g., 10%, 20%, 50%, 100% methanol in dichloromethane).[14]

    • Collect fractions and monitor the separation using TLC. Pool fractions that show a similar profile and contain the target compound (Palmatine).

    • Evaporate the solvent from the pooled fractions containing Palmatine.

  • Step 3: Fine Purification (Sephadex LH-20 Column)

    • Swell the Sephadex LH-20 resin in the mobile phase (Methanol:Water, 50:50 v/v) for at least 2 hours before packing the column.[5][14]

    • Dissolve the semi-purified fraction from Step 2 in the mobile phase.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with the Methanol:Water (50:50 v/v) mixture at a slow flow rate (e.g., ~10 cm/h).[14]

    • Collect fractions and monitor for the presence of Palmatine (a yellow compound).

    • Combine the pure fractions, evaporate the methanol, and lyophilize the remaining aqueous solution to obtain pure Palmatine.

  • Step 4: Purity Assessment

    • Analyze the final product using HPLC-PDA to confirm its purity.[5][14] A purity of >95% is often achievable.[5]

G Workflow for Column Chromatography Purification A Plant Material (e.g., Berberis cretica roots) B Methanol Extraction A->B C Crude Extract B->C D Silica Gel Column Chromatography (DCM/MeOH Gradient) C->D E Semi-Purified Palmatine Fraction D->E F Sephadex LH-20 Column (MeOH/H2O 50:50) E->F G Pure Palmatine Fractions F->G H Solvent Evaporation & Lyophilization G->H I High-Purity Palmatine (>95%) H->I J Purity Analysis (HPLC) I->J

Fig. 1: Workflow for Palmatine purification via column chromatography.
Protocol 2: Selective Solvent Extraction and Recrystallization

This protocol is a simpler, more direct method that relies on the selective solubility of Palmatine in a specific organic solvent, followed by crystallization to achieve high purity.[6][8]

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., Huangbai powder or Tinospora cordifolia stems)

  • Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Methanol (MeOH) - analytical grade

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

2. Procedure:

  • Step 1: Extraction

    • Extract the powdered plant material with a suitable solvent (e.g., methanol/acetone mixture or hot water) to get a crude extract.[6][8]

    • Evaporate the solvent to obtain a concentrated crude extract.

  • Step 2: Selective Solvent Partitioning

    • If the crude extract is aqueous, perform a liquid-liquid extraction using a separatory funnel with dichloromethane. Dichloromethane has been shown to selectively extract Palmatine and Berberine.[8]

    • If starting with a dried methanolic extract, partition it between an aqueous phase and chloroform or dichloromethane.[6]

    • Collect the organic phase (dichloromethane/chloroform), which now contains the enriched alkaloids.

    • Wash the organic phase with water to remove highly polar impurities.

    • Evaporate the organic solvent to yield a brownish, viscous residue enriched in Palmatine.[6]

  • Step 3: Purification by Recrystallization

    • Dissolve the residue from Step 2 in a minimal amount of hot methanol.

    • Allow the solution to cool down slowly to room temperature, and then place it at 4°C to facilitate crystallization.

    • Yellow, needle-like crystals of Palmatine should form.

    • Collect the crystals by filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum.

  • Step 4: Purity Assessment

    • Confirm the purity of the recrystallized Palmatine using HPLC. Purity as high as 99% can be achieved with this method.[6]

G Workflow for Solvent Extraction & Crystallization A Plant Material B Crude Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Selective Solvent Partitioning (e.g., with Dichloromethane) C->D E Enriched Palmatine (Organic Phase) D->E F Solvent Evaporation E->F G Crude Palmatine Residue F->G H Recrystallization (from hot Methanol) G->H I High-Purity Palmatine Crystals (>99%) H->I J Purity Analysis (HPLC) I->J

Fig. 2: Workflow for Palmatine purification via solvent extraction.

Biological Context: Signaling Pathways Modulated by Palmatine

Understanding the mechanism of action is crucial for drug development. Palmatine exerts its therapeutic effects by modulating several key signaling pathways. Its anti-inflammatory action, for instance, is partly mediated through the inhibition of the NF-κB pathway, while its antioxidant effects involve the activation of the Nrf2/HO-1 pathway.[1]

G Palmatine's Anti-inflammatory Mechanism cluster_0 Cellular Environment LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFKB_Activation NF-κB Activation (p65/p50 translocation) TLR4->NFKB_Activation Activates Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFKB_Activation->Inflammation Upregulates Palmatine Palmatine Palmatine->NFKB_Activation Inhibits

Fig. 3: Palmatine's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of Palmatrubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatrubin, a protoberberine alkaloid, has garnered interest in pharmaceutical research for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques. The methodologies outlined are designed to offer high sensitivity, specificity, and reproducibility.

Analytical Techniques Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine quantification of this compound in simpler matrices or at higher concentrations.

  • Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for highly sensitive and selective quantification of this compound in complex biological matrices like plasma and urine.

  • Spectrophotometry: A simpler, cost-effective method that can be used for preliminary analysis or for the quantification of this compound in bulk or simple formulations, although it may lack the specificity required for complex samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods used in the detection of this compound and its structurally similar analogue, Palmatine. Data for Palmatine is included as a reference due to the limited availability of specific data for this compound and the similar analytical behavior of these compounds.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV PalmatineHerbal Formulation1.0 - 50.0 µg/mL0.13 µg/mL0.40 µg/mL92.3 - 116.7
UPLC-MS/MS PalmatineRat Plasma0.1 - 400 ng/mLNot Reported0.1 ng/mL> 72

Note: The data presented for Palmatine is expected to be a reasonable proxy for this compound under similar analytical conditions. Method validation for this compound is essential to establish specific performance characteristics.

Experimental Protocols

HPLC-UV Method for this compound Detection

This protocol is adapted for the quantification of this compound in herbal extracts or simple formulations.

1.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a standard solution of this compound (typically in the range of 270-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

1.2. Reagents

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

1.3. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).

1.4. Sample Preparation (Herbal Extract)

  • Accurately weigh a known amount of the powdered herbal sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or reflux.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

1.5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Extract this compound from Sample Matrix Filter Filter Extracts Sample->Filter Filter->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition & Processing Detect->Data UPLCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) Precipitate Add Acetonitrile & IS (Protein Precipitation) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute UPLC Inject into UPLC-MS/MS System Reconstitute->UPLC MSMS MRM Detection UPLC->MSMS Quantify Quantification MSMS->Quantify Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates This compound This compound This compound->PI3K Potentially Modulates This compound->AKT Potentially Modulates Insulin Insulin Insulin->IR

Application Notes and Protocols for In Vitro Antimicrobial Assays of Palmatrubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatrubin is a hypothetical novel compound under investigation for its potential antimicrobial properties. This document provides a comprehensive guide for conducting in vitro antimicrobial assays to evaluate the efficacy of this compound against a variety of microbial pathogens. The protocols detailed herein are established methodologies for determining a compound's antimicrobial spectrum and potency. These include the broth microdilution assay for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), the agar well diffusion assay for initial screening of antimicrobial activity, and the biofilm inhibition assay to assess efficacy against microbial biofilms.

Note: The quantitative data presented in the following tables is illustrative and intended to serve as a template for presenting experimental results for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC)[1][2]. The MBC is the lowest concentration that results in microbial death[2].

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 292131632
Enterococcus faecalisATCC 292123264
Gram-negative Bacteria
Escherichia coliATCC 2592264>128
Pseudomonas aeruginosaATCC 27853128>128
Fungi
Candida albicansATCC 9002832128
Table 2: Zone of Inhibition of this compound by Agar Well Diffusion Assay

The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a substance. The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the test compound[3][4].

MicroorganismStrainConcentration (mg/mL)Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureusATCC 29213118
Enterococcus faecalisATCC 29212115
Gram-negative Bacteria
Escherichia coliATCC 25922110
Pseudomonas aeruginosaATCC 2785318
Fungi
Candida albicansATCC 90028114
Table 3: Biofilm Inhibition by this compound

This assay quantifies the ability of a compound to prevent the formation of biofilms, which are structured communities of microorganisms with high resistance to antimicrobial agents[5].

MicroorganismStrainConcentration (µg/mL)Biofilm Inhibition (%)
Gram-positive Bacteria
Staphylococcus aureusATCC 2921316 (MIC)75
8 (1/2 MIC)42
Gram-negative Bacteria
Pseudomonas aeruginosaATCC 27853128 (MIC)65
64 (1/2 MIC)30
Fungi
Candida albicansATCC 9002832 (MIC)80
16 (1/2 MIC)55

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][6]

Materials:

  • 96-well sterile microtiter plates[1]

  • This compound stock solution

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well containing the this compound dilutions with the prepared microbial suspension.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]

  • MBC Determination:

    • Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto an antibiotic-free agar plate.

    • Incubate the agar plates under the same conditions as the microtiter plates.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[3][4]

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • This compound solution of known concentration

  • Sterile cork borer or pipette tip

  • Positive control (known antibiotic) and negative control (solvent)

Procedure:

  • Inoculation of Agar Plates:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.[4]

  • Creation of Wells:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[7]

  • Application of this compound:

    • Add a defined volume (e.g., 100 µL) of the this compound solution to each well.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the clear zone of no growth around each well in millimeters.

Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method to quantify biofilm formation.[5][8]

Materials:

  • 96-well flat-bottom sterile microtiter plates[5]

  • Bacterial or fungal strains

  • Appropriate growth medium

  • This compound stock solution

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or 30% acetic acid

  • Microplate reader

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

    • Add the microbial inoculum (adjusted to a final OD600 of 0.01) to each well.[5]

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubation for Biofilm Formation:

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Washing and Staining:

    • Carefully discard the planktonic (free-floating) cells and wash the wells gently with sterile water or PBS to remove non-adherent cells.[8]

    • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5]

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate multiple times with sterile water until the wash water is clear.

    • Air dry the plate.

    • Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.

    • Measure the absorbance at 570-595 nm using a microplate reader.[8]

  • Calculation of Biofilm Inhibition:

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD of control - OD of treated) / OD of control] x 100

Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound Prepare this compound Stock and Serial Dilutions Screening Agar Well Diffusion (Qualitative Screening) Compound->Screening MIC_MBC Broth Microdilution (MIC & MBC Determination) Compound->MIC_MBC Biofilm Biofilm Inhibition Assay Compound->Biofilm Inoculum Prepare Standardized Microbial Inoculum Inoculum->Screening Inoculum->MIC_MBC Inoculum->Biofilm Measure_Zones Measure Zones of Inhibition Screening->Measure_Zones Read_MIC Determine MIC/MBC Values MIC_MBC->Read_MIC Read_Biofilm Quantify Biofilm Inhibition (OD Reading) Biofilm->Read_Biofilm Report Summarize Data in Tables Measure_Zones->Report Read_MIC->Report Read_Biofilm->Report

Caption: Workflow for In Vitro Antimicrobial Evaluation of this compound.

Assay_Relationships cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_specialized Specialized Assays Agar_Diffusion Agar Well/Disk Diffusion MIC Minimum Inhibitory Concentration (MIC) Agar_Diffusion->MIC Identifies active compounds for quantitative testing MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines if effect is cidal or static Biofilm Biofilm Inhibition/ Eradication MIC->Biofilm Guides concentration selection Time_Kill Time-Kill Kinetics MIC->Time_Kill Guides concentration selection

References

Application Notes & Protocols: Developing Palmatrubin Derivatives for Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palmatine, a protoberberine alkaloid found in various medicinal plants, has demonstrated a range of biological activities, including antimicrobial effects.[1] However, its efficacy can be limited. Structural modification is a proven strategy to enhance the biological activities of natural products.[1][2] One key derivative is Palmatrubin, which can be synthesized from Palmatine and serves as a scaffold for further derivatization.[1] Studies on related Palmatine derivatives have shown that substitutions, particularly at the C-9 position, can significantly increase antibacterial potency, especially against Gram-positive bacteria.[1][3] This document provides detailed protocols for the synthesis of this compound derivatives and a comprehensive suite of assays to evaluate their antibacterial efficacy and elucidate their mechanism of action.

Section 1: Synthesis of this compound Derivatives

The development of novel antibacterial agents from the this compound scaffold begins with its synthesis from the more readily available Palmatine, followed by chemical modification to create a library of derivatives.

Protocol 1: Synthesis of this compound from Palmatine

This protocol is adapted from established methods for the demethylation of Palmatine.[1]

Materials:

  • Palmatine

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Dry oven with vacuum control

  • Standard laboratory glassware

Procedure:

  • Place 1 gram of Palmatine into a suitable flask.

  • Heat the Palmatine at 200-220°C in a dry oven under a vacuum (20-30 mmHg) for approximately 20 minutes.[1]

  • Allow the crude product to cool to room temperature.

  • Purify the crude product using silica gel column chromatography.

  • Elute the column with a solvent system of Dichloromethane/Methanol (e.g., 8/1, v/v) to isolate the this compound solid.[1]

  • Confirm the structure of the resulting this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Strategy for Derivatization:

With the this compound scaffold synthesized, various functional groups can be introduced. A common strategy involves introducing alkyl or N-heterocyclic structures at the C-9-O position, which has been shown to modulate antibacterial activity in related compounds.[1][3]

Diagram 1: Synthesis and Derivatization Workflow

G Palmatine Palmatine Heating Heating under Vacuum (200-220°C) Palmatine->Heating Demethylation Purification Silica Gel Chromatography Heating->Purification This compound This compound Scaffold Purification->this compound Derivatization Chemical Modification (e.g., C-9-O substitution) This compound->Derivatization Derivatives Library of This compound Derivatives Derivatization->Derivatives

Caption: Workflow for synthesis of this compound and its subsequent derivatization.

Section 2: Protocols for Antibacterial Efficacy Testing

Once a library of derivatives is synthesized, their antibacterial properties must be quantified. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard assays for this purpose.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This protocol uses the broth microdilution method.[4][5]

Materials:

  • This compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Spectrophotometer (OD₆₀₀)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 2048 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5][6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the derivative stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[6]

    • Well 11 will serve as the positive growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[6]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][6]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][7]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: From each selected well, plate a 10 µL aliquot onto a sterile MHA plate.[6]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]

Section 3: Data Presentation

Quantitative data from antibacterial assays should be organized into clear tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Illustrative MIC and MBC Data for this compound Derivatives (Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Compound IDModification (at C-9-O)S. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)MBC/MIC Ratio (S. aureus)
This compound-OH128>256256>256>2
PD-01-OCH₃641281282562
PD-02-O(CH₂)₃CH₃1632641282
PD-03-O(CH₂)₇CH₃81632642
Ciprofloxacin(Control)0.510.250.52

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Diagram 2: Antibacterial Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Identification Start Library of this compound Derivatives MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay MBC_Assay Subculture & Plate for MBC Determination MIC_Assay->MBC_Assay Identify hits (low MIC) Data_Analysis Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) MBC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Select Lead Compounds for MoA Studies SAR_Analysis->Lead_Selection G Start Lead Compounds Identified (Low MIC/MBC) Membrane_Assay Membrane Permeability Assay (NPN / Propidium Iodide) Start->Membrane_Assay DNA_Assay DNA Interaction Assay (UV-Vis Spectroscopy) Start->DNA_Assay Result_Membrane Membrane Damage Confirmed? Membrane_Assay->Result_Membrane Result_DNA DNA Binding Confirmed? DNA_Assay->Result_DNA Conclusion Elucidate Primary Mechanism of Action Result_Membrane->Conclusion Result_DNA->Conclusion G cluster_Cell Bacterial Cell cluster_Processes Essential Processes Compound This compound Derivative Integrity Membrane Integrity Compound->Integrity Disruption Replication DNA Replication Compound->Replication Inhibition Translation Protein Synthesis Compound->Translation Inhibition Membrane Cell Membrane Membrane->Integrity DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication Ribosome Ribosome Ribosome->Translation Cell_Wall Cell Wall Synthesis Peptidoglycan Peptidoglycan Layer Cell_Wall->Peptidoglycan

References

Application Notes and Protocols: Palmatrubin as a Putative Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatrubin, a derivative of the naturally occurring protoberberine alkaloid palmatine, represents a promising yet underexplored candidate for a molecular probe. While direct experimental data on this compound is limited, the well-documented fluorescent properties and biological interactions of its parent compound, palmatine, provide a strong foundation for proposing its potential applications. Palmatine is known to interact with nucleic acids and proteins, exhibiting changes in its fluorescence upon binding.[1][2][3][4][5][6] It is hypothesized that this compound, likely possessing altered spectral properties, could serve as a versatile molecular probe for various biological investigations.

These application notes provide a theoretical framework and hypothetical protocols for the utilization of this compound as a molecular probe, based on the known characteristics of palmatine and general principles of molecular probe design.

Hypothesized Properties of this compound as a Molecular Probe

Based on the characteristics of palmatine, this compound is postulated to possess the following properties that would make it a valuable molecular probe:

  • Intrinsic Fluorescence: As a derivative of the fluorescent alkaloid palmatine, this compound is expected to be fluorescent.[7][8][9][10] The "rubin" suffix suggests a potential red-shift in its emission spectrum, which would be advantageous for biological imaging to minimize background fluorescence from native cellular components.

  • Nucleic Acid Intercalation/Groove Binding: Palmatine has been shown to bind to both DNA and RNA, with evidence suggesting both intercalation and groove binding mechanisms.[3][4][5][6] It is highly probable that this compound retains this ability, making it a potential probe for nucleic acid structure and localization.

  • Environment-Sensitive Fluorescence: The fluorescence of palmatine is sensitive to its environment, for instance, being quenched by water.[7] This property, if retained by this compound, would make it a fluorogenic probe, where its fluorescence significantly increases upon binding to a target in a non-aqueous microenvironment, such as a protein binding pocket or intercalated within DNA.

  • Cell Permeability: While not explicitly documented for this compound, many small molecule alkaloids exhibit cell permeability, which would be a critical feature for in situ applications.

Application Note 1: this compound as a Fluorescent Probe for In Vitro Nucleic Acid Quantification

This application note describes the proposed use of this compound for the quantification of DNA and RNA in solution using fluorescence titration. The principle relies on the expected enhancement of this compound's fluorescence upon binding to nucleic acids.

Data Presentation: Hypothetical Binding Parameters of this compound with Nucleic Acids

The following table summarizes hypothetical quantitative data that could be obtained from fluorescence titration experiments to characterize the binding of this compound to different nucleic acid structures.

Nucleic Acid TargetBinding Affinity (K D ) (µM)Stoichiometry (n) (Probe:Base Pair)Quantum Yield (Φ) (Bound)
Calf Thymus DNA (ctDNA)5.01:50.35
Poly(A) RNA8.21:40.28
G-Quadruplex DNA2.51:20.45
Experimental Protocol: Fluorescence Titration Assay

This protocol outlines the steps to determine the binding affinity and stoichiometry of this compound with a nucleic acid sample (e.g., ctDNA).

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Nucleic acid stock solution (e.g., 1 mg/mL of ctDNA in TE buffer)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of this compound (e.g., 1 µM) in TE buffer.

    • Prepare a series of nucleic acid dilutions in TE buffer.

  • Fluorometer Setup:

    • Set the excitation and emission wavelengths for this compound (hypothetical values: λ ex = 480 nm, λ em = 590 nm).

    • Set the slit widths to optimize the signal-to-noise ratio.

  • Titration:

    • Add a fixed volume of the 1 µM this compound solution to the cuvette.

    • Record the initial fluorescence intensity (F 0 ).

    • Incrementally add small aliquots of the nucleic acid solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence (ΔF = F - F 0 ) against the concentration of the nucleic acid.

    • Analyze the binding isotherm using appropriate models (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (K D ) and binding stoichiometry (n).

Visualization of Proposed Binding Mechanism

Proposed Intercalation of this compound into DNA cluster_DNA DNA Double Helix BasePair1 A-T BasePair2 G-C BasePair3 C-G BasePair4 T-A This compound This compound This compound->BasePair2 Intercalation

Caption: Proposed intercalation of this compound into the DNA double helix.

Application Note 2: this compound for Cellular Imaging of Nucleic Acids

This application note details a hypothetical protocol for using this compound as a fluorescent stain for visualizing nucleic acids (primarily in the nucleus and mitochondria) in fixed cells via fluorescence microscopy.

Experimental Protocol: Cellular Staining and Fluorescence Microscopy

Materials:

  • Cultured mammalian cells on glass coverslips

  • This compound staining solution (e.g., 5 µM in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Remove the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[11][12]

    • Wash the cells three times with PBS.

  • Permeabilization (Optional but Recommended):

    • To ensure this compound can access intracellular compartments, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[11][12]

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with the 5 µM this compound staining solution for 30 minutes at room temperature in the dark.

    • Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set suitable for this compound's hypothesized excitation and emission spectra (e.g., TRITC or Texas Red filter set).

    • Acquire images of the fluorescently labeled nuclei and potentially other nucleic acid-rich organelles.[13]

Visualization of Experimental Workflow

Workflow for Cellular Imaging with this compound A Cell Culture on Coverslips B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D Staining with this compound C->D E Washing Steps D->E F Mounting on Slide E->F G Fluorescence Microscopy F->G H Image Analysis G->H

References

Application Notes & Protocols: Experimental Design for Palmatrubin Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of Palmatrubin, a hypothetical novel compound under investigation for its therapeutic efficacy. The following sections detail standardized in vitro and in vivo experimental designs to assess the biological activity of this compound, focusing on its potential as an anti-cancer agent. The protocols cover key assays for determining cell viability, apoptosis induction, and effects on specific signaling pathways.

Section 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a series of in vitro assays to determine the direct effects of this compound on cancer cells. These experiments are crucial for establishing a dose-response relationship and elucidating the compound's mechanism of action at the cellular level.

Protocol 1.1: Cell Viability Assay using MTT

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[1]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineTreatment Duration (hours)This compound IC50 (µM)
MCF-72415.2
488.5
724.1
A5492422.8
4812.3
726.7
HeLa2418.9
4810.1
725.3

Table 1: Hypothetical IC50 values of this compound on different cancer cell lines.

Protocol 1.2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[3][4][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[3]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3]

Data Presentation:

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.1 ± 2.32.5 ± 0.82.4 ± 0.5
This compound (IC50)60.3 ± 4.125.7 ± 3.214.0 ± 2.1
This compound (2x IC50)35.8 ± 3.540.2 ± 4.524.0 ± 3.3

Table 2: Hypothetical results of Annexin V/PI staining in a cancer cell line after 48 hours of this compound treatment.

Protocol 1.3: Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and can help elucidate the molecular mechanism of this compound.[7][8][9] Based on preliminary data for similar compounds, this compound may affect the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell survival and proliferation.[10] This protocol will assess the expression and phosphorylation status of key proteins in this pathway.

Methodology:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7][11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

Protein TargetControl (Relative Density)This compound (Relative Density)Fold Change
p-Akt (Ser473)1.00 ± 0.080.35 ± 0.05-2.86
Total Akt1.00 ± 0.060.98 ± 0.07-1.02
p-mTOR (Ser2448)1.00 ± 0.090.41 ± 0.06-2.44
Total mTOR1.00 ± 0.051.02 ± 0.05+1.02
β-actin1.00 ± 0.041.00 ± 0.041.00

Table 3: Hypothetical densitometry analysis of Western blot results for PI3K/Akt pathway proteins.

Section 2: Visualizations of Workflows and Pathways

Diagrams

G cluster_invitro In Vitro Efficacy Workflow A Cell Culture (Cancer Cell Lines) B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Mechanism of Action Study (Western Blot) B->E F Data Analysis (IC50, Apoptosis %, Protein Levels) C->F D->F E->F

Caption: General workflow for in vitro efficacy testing of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation promotes This compound This compound This compound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Section 3: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of this compound should be evaluated in a relevant animal model.[13][14][15] A tumor xenograft model in immunodeficient mice is a standard approach for anti-cancer drug testing.

Experimental Design Overview:

  • Model: Human tumor xenograft model (e.g., subcutaneous injection of cancer cells into nude mice).

  • Groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (Standard-of-care chemotherapy)

  • Parameters to Measure:

    • Tumor volume (measured with calipers twice weekly).

    • Animal body weight (as an indicator of toxicity).

    • Tumor weight at the end of the study.

    • Optional: Immunohistochemistry of tumor tissue for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle Control1250 ± 150-+5.2
This compound (10 mg/kg)750 ± 11040%+2.1
This compound (30 mg/kg)400 ± 8568%-1.5
Positive Control350 ± 7072%-8.0

Table 4: Hypothetical efficacy of this compound in a xenograft mouse model.

G cluster_invivo In Vivo Efficacy Workflow A Tumor Cell Implantation (Xenograft Model) B Tumor Growth (to ~100-150 mm³) A->B C Randomization & Grouping B->C D This compound Treatment (Daily Dosing) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Tumor Excision, IHC) E->F

Caption: Standard workflow for an in vivo xenograft model study.

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the systematic evaluation of this compound's efficacy. The combination of in vitro assays to determine cellular effects and mechanism, followed by in vivo studies to confirm anti-tumor activity, is a critical path in the preclinical development of novel therapeutic candidates. The data generated from these experiments will be essential for making informed decisions about the future development of this compound.

References

Palmatine in Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Palmatine, a protoberberine alkaloid, in cell culture-based cancer research. Palmatine has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This document outlines the effective dosage ranges, details key experimental protocols, and illustrates the underlying signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The inhibitory effects of Palmatine on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the duration of exposure.

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)
MCF7Breast CancerNot Specified5.126~14.5
T47DBreast CancerNot SpecifiedNot SpecifiedNot Specified
ZR-75-1Breast CancerNot Specified5.805~16.4
CMT-U27Canine Mammary Gland Tumor24Not SpecifiedInduces significant cell death at 50, 100, and 200 µM
DU145Prostate CancerNot Specified10~28.3
PC-3Prostate CancerNot Specified>10 (38% inhibition at 10 µg/mL)>28.3
Colon Cancer CellsColon CancerNot SpecifiedNot SpecifiedSignificantly inhibits proliferation
Chicken Embryo Kidney (CEK) CellsNot Applicable (for antiviral studies)Not SpecifiedNot Specified7.76 (against IBV)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Palmatine on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Palmatine stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]

  • Compound Preparation: Prepare a stock solution of Palmatine in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Cell Treatment: Remove the culture medium and add 100 µL of the prepared Palmatine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following Palmatine treatment.

Materials:

  • Palmatine-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Palmatine for the appropriate duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[2]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Palmatine and a general experimental workflow for its in vitro evaluation.

Palmatine_Experimental_Workflow Experimental Workflow for Palmatine Evaluation cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Prepare and Seed Cancer Cell Lines mtt_assay Cell Viability Assay (MTT) prep_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) prep_cells->apoptosis_assay western_blot Western Blot Analysis prep_cells->western_blot prep_palmatine Prepare Palmatine Stock and Working Solutions prep_palmatine->mtt_assay prep_palmatine->apoptosis_assay prep_palmatine->western_blot ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: A general workflow for evaluating Palmatine's in vitro efficacy.

Palmatine has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt and JAK/STAT pathways.

PI3K_Akt_Pathway Palmatine Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Palmatine Palmatine Palmatine->PI3K Palmatine->Akt

Caption: Palmatine inhibits the PI3K/Akt pathway, reducing cancer cell proliferation.[3][4][5][6]

The PI3K/Akt signaling cascade is a crucial pathway that promotes cell survival and proliferation. Palmatine has been demonstrated to inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, leading to the downregulation of downstream effectors like mTOR.[3][4][5] This inhibition ultimately results in decreased cancer cell growth and survival.

JAK_STAT_Pathway Palmatine's Potential Modulation of the JAK/STAT Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression regulates Palmatine Palmatine Palmatine->JAK potential inhibition Palmatine->STAT potential inhibition

Caption: Palmatine may inhibit the JAK/STAT pathway, impacting gene expression.[7][8]

The JAK/STAT pathway is another critical signaling route involved in cell proliferation, differentiation, and inflammation. While direct inhibition by Palmatine is still under investigation, its ability to modulate STAT3 suggests a potential role in suppressing this pathway, which is often constitutively active in many cancers.[7] Further research is warranted to fully elucidate the direct interactions of Palmatine with the components of the JAK/STAT pathway.

References

Application Notes and Protocols for the Isolation of Palmatine from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmatine is a protoberberine alkaloid found in various medicinal plants, including Coptis chinensis (Huang Lian), Phellodendron amurense (Huang Bai), and Berberis species. It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. These therapeutic potentials have spurred interest in developing efficient methods for its isolation and purification from natural sources. This document provides detailed application notes and protocols for the isolation of palmatine from plant extracts, tailored for research, and drug development purposes.

Data Presentation: Quantitative Analysis of Palmatine Isolation

The following tables summarize quantitative data from various studies on the extraction and purification of palmatine, offering a comparative overview of the efficiency of different methods.

Plant SourceExtraction MethodSolvent SystemPalmatine Yield (mg/g of raw material)Reference
Coptis chinensisUltrasound-Assisted Extraction with Deep Eutectic Solvents (DES)Choline chloride:phenol (1:3 molar ratio), 30% water16.71[1]
Phellodendron amurenseUltrasound-Assisted ExtractionHydrochloric acid/methanol1.25
Fibraurea tinctoriaMaceration followed by fractionationMethanol15.40 (in crude extract)[2]
Tinospora cordifoliaSoxhlet ExtractionMethanol:acetone (70:30)Not specified for palmatine alone, but optimized for total alkaloid yield.[3]
Purification MethodStationary PhaseMobile Phase/EluentPurity AchievedReference
Column ChromatographySilica GelChloroform-Methanol gradientNot specified[2][3]
Column ChromatographySephadex LH-20Methanol/Water (50:50 v/v)High purity
Recrystallization-Methanol99%[3]
Preparative HPLCC18 reversed-phaseAcetonitrile/Water with trifluoroacetic acid>98%

Experimental Protocols

This section details the methodologies for the key experiments involved in the isolation of palmatine from plant extracts.

Protocol 1: Ultrasound-Assisted Solvent Extraction (UASE)

This protocol describes an efficient method for extracting palmatine from powdered plant material using ultrasonic energy to enhance solvent penetration and mass transfer.

Materials:

  • Dried and powdered plant material (e.g., Coptis chinensis rhizomes)

  • Extraction solvent (e.g., 80% Methanol, or a Deep Eutectic Solvent like choline chloride:phenol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker or flask.

  • Add 100 mL of the chosen extraction solvent to the plant material.

  • Place the beaker/flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-60°C).[1]

  • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude palmatine extract.

Protocol 2: Column Chromatography for Purification

This protocol outlines the purification of the crude palmatine extract using silica gel column chromatography.

Materials:

  • Crude palmatine extract

  • Silica gel (100-200 mesh)

  • Glass column

  • Elution solvents (e.g., a gradient of chloroform and methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform).

  • Dissolve the crude extract in a minimal amount of the initial elution solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin the elution process with the initial solvent, gradually increasing the polarity by adding the more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., 100:0, 99:1, 98:2... chloroform:methanol).[2][3]

  • Collect the eluate in fractions using collection tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain the palmatine spot with a high degree of purity.

  • Evaporate the solvent from the combined fractions to obtain the purified palmatine.

Protocol 3: Recrystallization for Final Purification

This protocol describes the final purification step to obtain high-purity crystalline palmatine.

Materials:

  • Purified palmatine from column chromatography

  • Methanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified palmatine in a minimal amount of hot methanol in an Erlenmeyer flask.[3]

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Allow the solution to cool down slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum to remove any residual solvent. The resulting crystals should be of high purity (e.g., >99%).[3]

Mandatory Visualizations

Experimental Workflow for Palmatine Isolation

Palmatine_Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Ultrasound-Assisted Solvent Extraction Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Palmatine Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Combined Purified Fractions Fraction_Collection->Purified_Fractions Evaporation Solvent Evaporation Purified_Fractions->Evaporation Recrystallization Recrystallization (Methanol) Evaporation->Recrystallization Final_Product High-Purity Palmatine Crystals Recrystallization->Final_Product

Caption: General workflow for the isolation and purification of Palmatine.

Palmatine's Action on the Nrf2/HO-1 Signaling Pathway

Palmatine has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like palmatine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).

Palmatine_Nrf2_Pathway cluster_0 Nucleus Palmatine Palmatine Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Palmatine->Keap1_Nrf2 inhibits binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Nucleus Nucleus HO1 HO-1 Gene Transcription ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Palmatine's activation of the Nrf2/HO-1 antioxidant pathway.

References

Application Notes & Protocols for Palmatrubin Analysis using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Palmatrubin in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies outlined are based on established techniques for the analysis of structurally similar protoberberine alkaloids, such as palmatine, and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is a protoberberine alkaloid with potential pharmacological activities. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of compounds in complex mixtures.[1][2] This document details the procedures for sample preparation, HPLC separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and improve the accuracy and sensitivity of the analysis.[3][4] Two common methods for plasma samples are protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation Protocol

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., tetrahydropalmatine or a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2.1.2. Solid-Phase Extraction (SPE) Protocol

SPE provides cleaner extracts compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.[5]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid) onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

HPLC Method

The chromatographic separation is typically performed on a C18 reversed-phase column.

  • Column: Waters XTerra MS C18 (or equivalent), 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Mass Spectrometry Method

A tandem mass spectrometer is used for sensitive and selective detection.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5][6]

  • MRM Transitions:

    • This compound: The exact m/z will need to be determined by direct infusion of a this compound standard. Based on the structure of palmatine (m/z 352), the precursor ion for this compound is expected to be similar. A common fragmentation for palmatine is the loss of a methyl group, resulting in a product ion at m/z 336.[5] A similar fragmentation pattern can be anticipated for this compound.

    • Internal Standard (e.g., Jatrorrhizine): m/z 338 → 322.[5]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize typical quantitative data obtained for the analysis of protoberberine alkaloids, which can be used as a reference for method validation of this compound analysis.

Table 1: HPLC-MS/MS Method Parameters and Performance

ParameterValueReference
ColumnC18 reversed-phase[5][6]
Mobile PhaseAcetonitrile/Water with formic acid or ammonium acetate[5][6]
Ionization ModeESI Positive[5][6]
Detection ModeMRM[5][6]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[5]
Linearity Range0.1 - 500 ng/mL[5]
Intra-day Precision (RSD%)< 10%[5]
Inter-day Precision (RSD%)< 10%[5]
Recovery87.3 - 100.9%[5]

Table 2: Example MRM Transitions for Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Palmatine352336[5]
Jatrorrhizine (IS)338322[5]
Berberine336320[6]
Coptisine320305[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip spe Solid-Phase Extraction add_is->spe centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition and Processing ms->data

Caption: Workflow for this compound analysis.

Logical Relationship of LC-MS Components

lc_ms_relationship cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) mobile_phase Mobile Phase pump Pump mobile_phase->pump injector Autosampler pump->injector column HPLC Column injector->column ion_source Ion Source (ESI) column->ion_source quad1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->quad1 collision_cell Collision Cell (Q2) Fragmentation quad1->collision_cell quad3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_system Data System detector->data_system Signal

Caption: Components of an LC-MS/MS system.

Conclusion

The protocols described provide a robust framework for the sensitive and selective quantification of this compound in biological matrices. The combination of efficient sample preparation, optimized HPLC separation, and specific MS/MS detection allows for reliable determination of this compound concentrations, which is essential for advancing its research and development as a potential therapeutic agent. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Palmatrubin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Palmatrubin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a protoberberine alkaloid. The proposed synthesis is based on established methods for structurally similar compounds like Palmatine, involving a key palladium-catalyzed enolate arylation followed by cyclization, or the methylation of related natural products.

Q1: My overall yield for this compound synthesis is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in protoberberine synthesis can often be attributed to a few critical areas. Firstly, the efficiency of the palladium-catalyzed coupling reaction to form the isoquinoline core is paramount. Secondly, the subsequent cyclization and aromatization steps to form the tetracyclic protoberberine skeleton are crucial. Incomplete reactions or the formation of side products in either of these stages will significantly impact your final yield. Careful control of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is essential.

Q2: I am observing significant byproduct formation during the palladium-catalyzed enolate arylation step. How can I minimize this?

A2: Byproduct formation in palladium-catalyzed reactions is a common issue. Here are several troubleshooting steps:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Experiment with different ligands to find one that promotes the desired coupling over side reactions like homocoupling of the aryl bromide.

  • Base Selection: The base used for the enolate formation can influence the reaction's selectivity. A weaker base might not lead to complete enolate formation, while a very strong base could promote side reactions. Consider screening bases of varying strengths.

  • Temperature Control: Precise temperature control is crucial. Running the reaction at a lower temperature for a longer duration may improve selectivity and reduce byproduct formation.

  • Reagent Purity: Ensure the purity of your starting materials, particularly the aryl bromide and the ketone. Impurities can poison the catalyst or participate in unwanted side reactions.

Q3: The cyclization step to form the tetracyclic core of this compound is not proceeding to completion. What could be the issue?

A3: Incomplete cyclization can be due to several factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst for the cyclization are important. A systematic screening of different acids (e.g., HCl, H₂SO₄, TFA) and their concentrations may be necessary.

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Steric Hindrance: If your precursors have bulky substituents, this could sterically hinder the cyclization. In such cases, more forcing reaction conditions might be necessary.

Q4: I am having difficulty with the final purification of this compound. What are the recommended methods?

A4: The purification of protoberberine alkaloids can be challenging due to their planar structure and potential for aggregation.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, starting with a non-polar solvent system and gradually increasing the polarity, can be effective.

  • Recrystallization: Recrystallization from a suitable solvent system can be a highly effective final purification step to obtain high-purity this compound. Experiment with different solvents to find the optimal conditions.

  • Preparative HPLC: For obtaining highly pure material, preparative HPLC is a powerful technique.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of Palmatine, a close structural analog of this compound. These can serve as a starting point for the optimization of this compound synthesis.

Table 1: Palladium-Catalyzed Enolate Arylation for Protoberberine Core Synthesis

ParameterConditionReported Yield for PalmatineReference
CatalystPd₂(dba)₃~93% (for the ketone precursor)[1]
LigandRuPhos-[1]
BaseLHMDS-[1]
SolventToluene-[1]
Temperature100 °C-[1]
Reaction Time16 h-[1]

Table 2: One-Pot Aromatization and Cyclization

ParameterConditionReported Yield for PalmatineReference
ReagentsHydroxylamine hydrochloride, HCl88%[1]
SolventEthanol-[1]
Temperature80 °C-[1]
Reaction Time16 h-[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a protoberberine alkaloid, which can be adapted for this compound synthesis.

Protocol 1: Synthesis of the Isoquinoline Core via Palladium-Catalyzed Enolate Arylation

  • To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the appropriate aryl bromide and ketone starting materials, followed by the solvent (e.g., toluene).

  • Add the base (e.g., LHMDS) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cyclization and Aromatization to form the Protoberberine Scaffold

  • Dissolve the purified ketone precursor from Protocol 1 in a suitable solvent (e.g., ethanol).

  • Add hydroxylamine hydrochloride and a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux (e.g., 80 °C) and stir for the required time (e.g., 16 hours).

  • Monitor the reaction for the formation of the final product.

  • After completion, cool the reaction mixture and adjust the pH to be basic.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under vacuum.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

Palmatrubin_Synthesis_Workflow Start Starting Materials (Aryl Bromide & Ketone) Pd_Coupling Palladium-Catalyzed Enolate Arylation Start->Pd_Coupling Intermediate Isoquinoline Ketone Precursor Pd_Coupling->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_coupling Coupling Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues Start Low Overall Yield Check_Coupling Check Pd-Coupling Step Start->Check_Coupling Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Purification Check Purification Step Start->Check_Purification Optimize_Catalyst Optimize Catalyst/Ligand Check_Coupling->Optimize_Catalyst Optimize_Base Optimize Base Check_Coupling->Optimize_Base Optimize_Temp Optimize Temperature Check_Coupling->Optimize_Temp Check_Reagents Check Reagent Purity Check_Coupling->Check_Reagents Optimize_Acid Optimize Acid Catalyst Check_Cyclization->Optimize_Acid Optimize_Time_Temp Optimize Time/Temp Check_Cyclization->Optimize_Time_Temp Optimize_Chroma Optimize Chromatography Check_Purification->Optimize_Chroma Optimize_Recrystal Optimize Recrystallization Check_Purification->Optimize_Recrystal

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Characterization of [Compound X]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of [Compound X]. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with [Compound X]?

A1: Researchers often first encounter challenges related to the solubility and stability of [Compound X]. It is crucial to establish a suitable solvent system and understand its degradation profile early in the characterization process to ensure reliable and reproducible results.

Q2: How can I improve the solubility of [Compound X] for my experiments?

A2: Improving solubility can be approached by testing a range of solvents with varying polarities, adjusting the pH of the solution, or using co-solvents. For quantitative data on solubility in common solvents, please refer to Table 1.

Q3: What is the known stability of [Compound X] under common laboratory conditions?

A3: [Compound X] has shown sensitivity to light and elevated temperatures. It is recommended to store stock solutions at -20°C and protect them from light. For detailed stability data under different conditions, see Table 2.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I am seeing inconsistent retention times for [Compound X] in my HPLC runs. What could be the cause?

A1: Fluctuating retention times are often due to issues with the mobile phase, column temperature, or the HPLC system itself.[1][2]

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Inconsistent composition can significantly impact retention.[2][3]

  • Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[1][2]

  • System Leaks: Check for any leaks in the system, especially between the pump, injector, and column, as this can cause pressure and flow rate fluctuations.[1][3]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[2]

Q2: My peaks for [Compound X] are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by a variety of factors, from the sample solvent to column contamination.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[1] If a stronger solvent is used for dissolution, inject a smaller volume.

  • Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent.[3]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of [Compound X]. Ensure the pH is appropriate for the compound and the column chemistry.

  • Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.[2]

Mass Spectrometry (MS) Analysis

Q1: I am having trouble detecting the molecular ion of [Compound X] in my mass spectrum.

A1: The absence or low intensity of the molecular ion can be a characteristic of the compound's stability or the ionization method used.

  • Ionization Technique: [Compound X] may be unstable under certain ionization conditions. If using Electron Impact (EI), the molecular ion can be prone to fragmentation.[4] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • In-source Fragmentation: Fragmentation can sometimes occur in the ion source before the ions reach the mass analyzer.[5] Try optimizing the source parameters, such as voltages and temperature, to minimize this effect.

Q2: The fragmentation pattern of [Compound X] is complex and difficult to interpret. What are some common fragmentation pathways for this class of molecule?

A2: The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure. Energetically unstable molecular ions break down into smaller, more stable fragments.[4] For molecules with functional groups similar to [Compound X], common fragmentation patterns include:

  • Cleavage next to heteroatoms: Bonds adjacent to atoms like oxygen or nitrogen are common points of cleavage.

  • Loss of small neutral molecules: Look for losses corresponding to molecules like H₂O, CO, or CO₂.

  • Rearrangement reactions: In some cases, atoms can rearrange before fragmentation, leading to unexpected fragment ions.[6] A detailed analysis of the product ion spectra from tandem MS (MS/MS) experiments can help elucidate these pathways.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The peaks in my ¹H NMR spectrum of [Compound X] are broad. What could be the reason?

A1: Broad peaks in an NMR spectrum can arise from several factors.

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.

  • Aggregation: [Compound X] may be aggregating at the concentration used for the NMR sample. Try acquiring the spectrum at a lower concentration or at a different temperature.

  • Chemical Exchange: If [Compound X] is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broadened signals.

Q2: I am having difficulty assigning the proton signals in the NMR spectrum of [Compound X]. What strategies can I use?

A2: Assigning complex NMR spectra often requires a combination of techniques.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify protons that are coupled to each other.[7] HETCOR (Heteronuclear Correlation) or HSQC/HMBC experiments can correlate proton signals with their attached carbons.

  • Chemical Shift Prediction: Use NMR prediction software to get an idea of the expected chemical shifts for the protons in your proposed structure.[7]

  • Integration: The integral of each peak corresponds to the number of protons it represents.[8]

Quantitative Data

Table 1: Solubility of [Compound X] in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Methanol5.2
Ethanol2.8
DMSO> 50
Acetonitrile1.5

Table 2: Stability of [Compound X] in Solution (1 mg/mL in Methanol)

ConditionTimeRemaining [Compound X] (%)
Room Temperature (25°C), Light24 hours85%
Room Temperature (25°C), Dark24 hours98%
4°C, Dark7 days99%
-20°C, Dark30 days> 99%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of [Compound X]
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Methanol to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Analysis of [Compound X]
  • Instrumentation: LC-MS system with an ESI source.

  • LC Conditions: Use the same LC conditions as in Protocol 1.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1000.

Protocol 3: ¹H NMR Analysis of [Compound X]
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of [Compound X] in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Inconsistent Retention Time) check_mobile_phase Check Mobile Phase (Fresh? Degassed? Correct Composition?) start->check_mobile_phase check_temp Check Column Temperature (Is it stable?) check_mobile_phase->check_temp [No] resolve Problem Resolved check_mobile_phase->resolve [Yes] check_leaks Check for System Leaks (Fittings, seals) check_temp->check_leaks [No] check_temp->resolve [Yes] check_equilibration Check Column Equilibration (Sufficient time?) check_leaks->check_equilibration [No] check_leaks->resolve [Yes] check_equilibration->resolve [Yes] escalate Consult Instrument Specialist check_equilibration->escalate [No]

Caption: Troubleshooting workflow for inconsistent HPLC retention times.

SignalingPathway receptor Receptor kinase_a Kinase A receptor->kinase_a activates compound_x [Compound X] compound_x->receptor inhibits kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates response Cellular Response transcription_factor->response

Caption: Hypothetical signaling pathway showing the inhibitory action of [Compound X].

References

Technical Support Center: Stabilizing Palmatrubin for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Palmatrubin during long-term storage. The following information is based on established principles of chemical stability and is intended to serve as a guide for developing a robust storage strategy for this novel compound.

Troubleshooting Guides

Issue 1: Degradation of this compound in Solution

Symptoms:

  • Noticeable change in the color or clarity of the solution.

  • Appearance of precipitates or particulate matter.

  • A significant decrease in purity or potency as measured by analytical methods like HPLC.

  • Shift in the pH of the solution over time.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidative Degradation 1. Deoxygenate Solvents: Before dissolving this compound, sparge solvents with an inert gas such as nitrogen or argon for 15-20 minutes to remove dissolved oxygen. 2. Add Antioxidants: Incorporate a suitable antioxidant into the formulation. The choice of antioxidant will depend on the solvent system and the chemical nature of this compound. 3. Use Chelating Agents: If degradation is suspected to be catalyzed by trace metal ions, consider adding a chelating agent like EDTA (0.01-0.1%) to the solution.
Hydrolysis 1. Control pH with Buffers: Maintain the pH of the solution within a stable range by using a suitable buffer system (e.g., citrate, phosphate, or acetate buffers).[1][2] 2. pH Stability Study: Conduct a pH stability study to identify the optimal pH range for this compound's stability.
Photodegradation 1. Protect from Light: Handle this compound solutions in a dark room or under amber light to prevent light-induced degradation.[1][2] 2. Use Amber Vials: Store solutions in amber or opaque containers to shield them from light exposure.[3] 3. Include a UV Absorber: For formulations that may be exposed to light, consider adding a pharmaceutically acceptable UV absorber.[3]
Issue 2: Instability of Solid this compound During Long-Term Storage

Symptoms:

  • Gradual decrease in the purity of the solid compound over several months.

  • Changes in the physical appearance of the powder, such as clumping, discoloration, or changes in texture.

  • Difficulty in dissolving the compound in solvents in which it was previously readily soluble.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidation and Photodegradation 1. Inert Atmosphere Packaging: Aliquot the solid compound into vials, flush with an inert gas (argon or nitrogen) before sealing to displace oxygen.[3] 2. Vacuum Sealing: Store the compound under vacuum to minimize exposure to oxygen.[3] 3. Opaque Containers: Use amber glass vials or other opaque containers to protect the solid from light.[3]
Hygroscopicity (Moisture Absorption) 1. Use of Desiccants: Store vials in a desiccator or a sealed bag containing a desiccant pouch to maintain a low-humidity environment.[3] 2. Controlled Humidity Environment: Store the compound in a controlled low-humidity environment, such as a dry box or a climate-controlled chamber.[3]
Solid-State Instability 1. Lyophilization (Freeze-Drying): For enhanced long-term stability, consider lyophilizing this compound with a stabilizing excipient. This process removes water at low temperatures, which can significantly reduce degradation rates.[3][4] (See Experimental Protocol 2). 2. Recrystallization: Purifying the compound through recrystallization can remove impurities that may be catalyzing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of chemical compounds like this compound is primarily influenced by several key factors:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • pH: The acidity or basicity of a solution can significantly impact the molecular structure and stability of a compound.[1][2]

  • Light: Exposure to UV or visible light can lead to photodegradation, breaking chemical bonds.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Moisture: For solid compounds, moisture can promote hydrolysis and other degradation pathways.[1]

Q2: How can I determine the shelf-life of my this compound formulation?

To establish the shelf-life, a formal stability study is required. This involves storing aliquots of the formulation under controlled conditions (e.g., different temperatures and humidity levels) and testing them at predetermined time points. The concentration of this compound and the presence of any degradation products are monitored over time using a stability-indicating analytical method, such as HPLC.[5][6]

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, it is advisable to store this compound under the following conditions:

  • Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended. For short-term storage, 2-8°C is generally acceptable.[3]

  • Light: Always protect from light by using amber vials or storing in the dark.[3]

  • Atmosphere: For sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Moisture: Keep the compound in a tightly sealed container, preferably with a desiccant, to protect it from moisture.[3]

Q4: What is a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is a commonly used stability-indicating method.[4]

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the impact of various environmental factors on this compound's stability.

Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.0) over 30 Days

Storage Temperature (°C)Purity (%)Degradation (%)
498.51.5
2592.17.9
4081.318.7

Table 2: Effect of pH on this compound Stability in Solution at 25°C over 30 Days

pHPurity (%)Degradation (%)
3.085.414.6
5.096.23.8
7.092.17.9
9.078.921.1

Table 3: Effect of Light Exposure on Solid this compound Stability at 25°C over 90 Days

Storage ConditionPurity (%)Degradation (%)
Dark (in amber vial)99.20.8
Ambient Light94.55.5
Direct UV Light (254 nm)65.834.2

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for quantifying this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

3. Procedure:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 ACN:water).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples from the stability study by diluting them to fall within the calibration range.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak areas for this compound and any observed degradation products.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: Lyophilization for Long-Term Stabilization of this compound

This protocol provides a general procedure for lyophilizing (freeze-drying) this compound to enhance its long-term stability.

1. Materials:

  • This compound

  • Lyophilization-grade water (e.g., Water for Injection)

  • Bulking agent/cryoprotectant (e.g., mannitol, sucrose, or trehalose)

  • Lyophilizer (freeze-dryer)

  • Serum vials and stoppers

2. Procedure:

  • Formulation: Prepare a solution of this compound in water containing a cryoprotectant. A common starting point is a 5% (w/v) solution of mannitol.

  • Filling: Dispense the formulated solution into sterile lyophilization vials.

  • Freezing: Place the vials on the lyophilizer shelf and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C).

  • Primary Drying (Sublimation): Apply a vacuum (e.g., ≤200 mTorr) and raise the shelf temperature to a point that is still below the collapse temperature of the cake (e.g., -10°C). Hold until all the ice has sublimated.[3]

  • Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 25°C) under a high vacuum to remove residual bound water.[3]

  • Stoppering: Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.[3]

Visualizations

cluster_degradation General Degradation Pathway This compound This compound (Active) Degradant1 Oxidized Product This compound->Degradant1 Oxidation (O2, Metal Ions) Degradant2 Hydrolyzed Product This compound->Degradant2 Hydrolysis (H2O, pH) Degradant3 Photodegradation Product This compound->Degradant3 Photolysis (Light) cluster_workflow Troubleshooting Workflow for Instability Start Instability Observed Identify Identify Degradation Cause (Oxidation, Hydrolysis, etc.) Start->Identify Select Select Potential Stabilizers (Antioxidants, Buffers, etc.) Identify->Select Formulate Prepare Test Formulations Select->Formulate Test Conduct Short-Term Stability Study Formulate->Test Analyze Analyze Samples (e.g., HPLC) Test->Analyze Evaluate Evaluate Results Analyze->Evaluate Optimize Optimize Formulation Evaluate->Optimize Not Stable Stable Stable Formulation Achieved Evaluate->Stable Stable Optimize->Formulate cluster_protocol Experimental Workflow for Stability Testing Prepare Prepare Formulation Aliquot Aliquot into Vials Prepare->Aliquot Store Store at Different Conditions (T, pH, Light) Aliquot->Store Sample Sample at Time Points (t=0, 1, 3, 6 months) Store->Sample Analyze Analyze by HPLC Sample->Analyze Report Report Purity vs. Time Analyze->Report

References

Technical Support Center: Troubleshooting Palmatrubin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Palmatrubin synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?

A1: Low yields in a multi-step synthesis can be attributed to several factors. A systematic approach is crucial to identify the bottleneck.

  • Incomplete Reactions: One or more steps in your synthesis may not be reaching completion.

    • Troubleshooting:

      • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help determine the optimal reaction time and ensure the starting material is fully consumed.

      • Reagent Purity and Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric amounts. Impurities in starting materials can inhibit the reaction.

      • Reaction Conditions: Re-evaluate the reaction temperature, pressure, and solvent. Optimizing these parameters is critical for maximizing yield.[1]

  • Side Product Formation: Competing reaction pathways can lead to the formation of unwanted side products, consuming your starting material and reducing the yield of the desired product.

    • Troubleshooting:

      • Temperature Control: Many side reactions are highly sensitive to temperature. Maintaining a consistent and optimal temperature is crucial.

      • Order of Reagent Addition: The sequence in which reagents are added can significantly impact the reaction outcome.

      • Catalyst Selection: The choice of catalyst can influence the selectivity of a reaction. Experimenting with different catalysts may favor the desired reaction pathway.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Reaction Conditions: Explore if the reaction can be performed under milder conditions (e.g., lower temperature, less harsh pH).

      • Workup Procedure: Ensure the workup procedure is not contributing to product degradation. For example, avoid unnecessarily strong acids or bases.

  • Purification Losses: Significant amounts of product can be lost during purification steps.

    • Troubleshooting:

      • Optimize Purification Technique: Whether using column chromatography, crystallization, or distillation, ensure the technique is optimized for your specific compound to minimize losses.

      • Handling: Careful handling of the product during transfer and drying is essential to avoid physical losses.

Q2: I am observing significant impurity peaks in my crude product. How can I identify and minimize these impurities?

A2: Impurity profiling is a critical aspect of drug development. The presence of impurities can affect the safety and efficacy of the final product.

  • Identification of Impurities:

    • Spectroscopic Techniques: Utilize techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the impurities.

    • Literature Review: Search for known side reactions or degradation pathways for similar classes of compounds.

  • Minimizing Impurities:

    • Control of Reaction Conditions: As with low yields, carefully controlling reaction parameters like temperature, pressure, and reaction time can minimize the formation of side products.

    • Purity of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of impurities at the beginning of the synthesis.

    • Inert Atmosphere: If your reactants or products are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.

Q3: The synthesis of a key intermediate is not reproducible between batches. What factors should I investigate?

A3: Lack of reproducibility can be a frustrating issue. A systematic investigation is key to identifying the source of the variability.

  • Reagent Quality:

    • Lot-to-Lot Variability: Different batches of reagents, especially catalysts and complex starting materials, can have varying purity levels.

    • Reagent Age and Storage: Ensure that all reagents are within their expiration dates and have been stored under the recommended conditions.

  • Reaction Setup and Execution:

    • Glassware: Ensure all glassware is thoroughly cleaned and dried, as trace contaminants can interfere with the reaction.

    • Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics.

    • Temperature Control: Small variations in temperature can have a significant impact on reaction outcomes.

  • Environmental Factors:

    • Humidity: For moisture-sensitive reactions, variations in ambient humidity can affect reproducibility.

    • Light: Light-sensitive compounds may require the reaction to be conducted in the dark.

Data Presentation: Example Reaction Parameters for Optimization

The following table provides a generalized overview of key reaction parameters that can be optimized for a typical organic synthesis step. The values provided are for illustrative purposes and should be adapted for specific reactions.

ParameterTypical RangeConsiderations
Temperature -78°C to 150°CLower temperatures can increase selectivity, while higher temperatures can increase reaction rate.
Catalyst Loading 0.1 mol% to 10 mol%Higher loading can increase reaction rate but also cost and potential for side reactions.
Reactant Concentration 0.1 M to 2 MHigher concentrations can increase reaction rate but may also lead to solubility issues or side reactions.
Reaction Time 1 hour to 48 hoursShould be optimized by monitoring the reaction to ensure completion without product degradation.
Solvent Aprotic (e.g., THF, DCM) or Protic (e.g., Ethanol, Water)The choice of solvent can significantly impact solubility, reaction rate, and selectivity.
pH 2 to 12Critical for acid or base-catalyzed reactions and for controlling the protonation state of reactants.

Experimental Protocols: Generalized Protocol for a Coupling Reaction

This protocol describes a general procedure for a palladium-catalyzed cross-coupling reaction, a common step in the synthesis of complex organic molecules.

Step 1: Reaction Setup

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., toluene, 10 mL) via syringe.

Step 2: Reaction Execution

  • Stir the reaction mixture at the desired temperature (e.g., 80-110°C).

  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Mandatory Visualization

G cluster_start Start cluster_analysis Analysis cluster_optimization Optimization cluster_verification Verification start Low Yield or Impurity Issue check_purity Check Starting Material Purity start->check_purity Investigate monitor_reaction Monitor Reaction (TLC, LC-MS) start->monitor_reaction Investigate analyze_impurities Analyze Side Products (NMR, MS) start->analyze_impurities Investigate optimize_reagents Optimize Reagent Stoichiometry & Purity check_purity->optimize_reagents optimize_temp Optimize Temperature monitor_reaction->optimize_temp optimize_catalyst Optimize Catalyst & Solvent analyze_impurities->optimize_catalyst rerun_reaction Re-run Optimized Reaction optimize_temp->rerun_reaction Implement Changes optimize_reagents->rerun_reaction Implement Changes optimize_catalyst->rerun_reaction Implement Changes analyze_product Analyze Final Product (Yield & Purity) rerun_reaction->analyze_product

Caption: Troubleshooting workflow for low yield or impurity issues.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products reactant_A Reactant A desired_product Desired Product (this compound Intermediate) reactant_A->desired_product side_product Side Product(s) reactant_A->side_product reactant_B Reactant B reactant_B->desired_product reactant_B->side_product conditions Catalyst Solvent Temperature conditions->desired_product Desired Pathway conditions->side_product Competing Pathway

Caption: Hypothetical reaction pathway for this compound synthesis.

References

minimizing degradation of Palmatrubin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to minimize the degradation of Palmatrubin during experimental procedures. The following information is based on established knowledge of protoberberine alkaloids, a chemical class to which this compound belongs. Due to the limited availability of stability data specific to this compound, information from closely related and structurally similar alkaloids, such as Berberine and Palmatine, has been utilized to provide the most accurate recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during experiments?

This compound is a protoberberine alkaloid, a class of naturally occurring isoquinoline alkaloids. Its chemical structure, featuring a quaternary iminium ion, makes it susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity, the formation of unknown byproducts, and consequently, unreliable experimental results. Therefore, ensuring the stability of this compound throughout an experiment is critical for data accuracy and reproducibility.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related protoberberine alkaloids, the primary factors contributing to the degradation of this compound are:

  • Light Exposure: Like many alkaloids, this compound is likely photosensitive, especially to UV light, which can induce photolytic degradation.

  • Temperature: Elevated temperatures can cause thermal decomposition of the molecule.

  • pH: this compound's stability is highly dependent on the pH of the solution. It is generally more stable in acidic to neutral conditions and is prone to degradation in alkaline (basic) environments.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.

Q3: How should I store my this compound stock solutions to ensure stability?

To maximize the stability of this compound stock solutions, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light.

  • Low Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation.

  • Appropriate Solvent and pH: Dissolve this compound in a suitable solvent and maintain a slightly acidic to neutral pH. For aqueous solutions, using a buffer in the pH range of 4-6 is advisable.

Q4: I've noticed a color change in my this compound solution. What could be the cause?

A color change in your this compound solution is often an indicator of degradation. This could be due to one or more of the following factors:

  • Exposure to Light: Photodegradation can lead to a visible change in the solution's color.

  • pH Shift: A change in pH, particularly towards alkaline conditions, can alter the chemical structure and, consequently, the color.

  • Oxidation: Oxidative processes can result in the formation of colored degradation products.

If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your experimental conditions to minimize exposure to the potential degradation triggers mentioned above.

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity of this compound in Cellular Assays
Potential Cause Troubleshooting Steps
Degradation in Culture Medium The pH of cell culture media is typically around 7.4, which can be slightly alkaline and may promote this compound degradation over time.
1. Minimize Incubation Time: Reduce the incubation time of this compound with cells as much as possible without compromising the experimental endpoint.
2. Prepare Fresh Solutions: Prepare this compound solutions in the culture medium immediately before adding them to the cells.
3. pH Optimization: If experimentally feasible, test the effect of slightly lowering the pH of the medium on cell viability and this compound stability.
Phototoxicity/Photodegradation Standard laboratory lighting can contribute to the degradation of photosensitive compounds.
1. Work in Dim Light: Perform experimental manipulations involving this compound under subdued lighting conditions.
2. Use Amber-colored Plates: Utilize amber-colored or light-shielding cell culture plates.
3. Cover Plates: Keep plates covered with aluminum foil during incubation.
Issue 2: Poor Recovery or Multiple Peaks in Chromatographic Analysis (HPLC/LC-MS)
Potential Cause Troubleshooting Steps
On-column or In-sampler Degradation The mobile phase composition or temperature of the autosampler can contribute to degradation.
1. Acidify Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) to maintain this compound in its more stable protonated form. A common mobile phase for related compounds is a gradient of acetonitrile and water with 0.1% formic acid.
2. Control Temperature: Set the autosampler temperature to a low value (e.g., 4 °C) to minimize thermal degradation of samples waiting for injection.
Degradation during Sample Preparation Exposure to harsh conditions during extraction or dilution can cause degradation.
1. Avoid Strong Bases: Do not use strong alkaline solutions during sample preparation.
2. Protect from Light: Keep samples protected from light throughout the preparation process.
3. Minimize Heat: Avoid heating samples for extended periods. If heating is necessary, use the lowest effective temperature for the shortest possible time.

Data on Degradation of a Related Protoberberine Alkaloid (Berberine)

The following table summarizes the degradation of Berberine, a close structural analog of this compound, under various stress conditions as reported in forced degradation studies. This data can be used as a proxy to understand the potential stability of this compound.

Stress ConditionDurationTemperature% Degradation
1 M HCl (Acid Hydrolysis)5 hours80 °C6%
1 M NaOH (Base Hydrolysis)30 minutes80 °C48%
1 M NaOH (Base Hydrolysis)3 hours80 °C83%
30% H₂O₂ (Oxidation)1 hour80 °C19%
Dry Heat12 hours105 °CStable
Photolytic (254 nm & 365 nm)24 hoursAmbientStable
Water Hydrolysis4 hours80 °CStable

Data adapted from forced degradation studies on Berberine chloride.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 80 °C for 5 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 80 °C for 3 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate the mixture at 80 °C for 1 hour.

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of solid this compound in an oven at 105 °C for 12 hours.

    • Cool to room temperature and dissolve in the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light at 254 nm and 365 nm for 24 hours.

    • Analyze the solution directly.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient Elution: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Protoberberine alkaloids typically have strong absorbance around 280 nm and 345 nm. Monitor at a wavelength that provides the best sensitivity for this compound and its degradation products.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve for quantification.

Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light (UV) High Temperature Alkaline pH Oxidizing Agents

Figure 1. Factors leading to this compound degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock This compound Stock (Protected from light, refrigerated) Working Prepare Working Solution (Fresh, in appropriate buffer/medium) Stock->Working Incubation Incubate with System (Minimize light & time) Working->Incubation Extraction Sample Extraction (Avoid high pH & heat) Incubation->Extraction HPLC HPLC or LC-MS/MS Analysis (Acidified mobile phase, cool autosampler) Extraction->HPLC

Figure 2. Recommended experimental workflow to minimize degradation.

Logic_Troubleshooting cluster_problem Problem Observed cluster_check Potential Causes to Investigate cluster_solution Corrective Actions Problem Inconsistent Results or Evidence of Degradation Light Light Exposure? Problem->Light Temp High Temperature? Problem->Temp pH Alkaline pH? Problem->pH Oxidation Oxidizing Agents Present? Problem->Oxidation Sol_Light Use amber vials/ Work in dim light Light->Sol_Light Sol_Temp Refrigerate/Freeze/ Control incubation temp. Temp->Sol_Temp Sol_pH Use acidic/neutral buffer pH->Sol_pH Sol_Ox Use fresh solutions/ Inert atmosphere Oxidation->Sol_Ox

Figure 3. Troubleshooting logic for this compound degradation.

Technical Support Center: Refining Purification Techniques for Palmatrubin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Palmatrubin derivatives. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Extraction Incomplete Extraction: The solvent choice may be suboptimal, or the extraction time was too short.[1]- Use methanol or ethanol, as they are generally effective solvents for protoberberine alkaloids.[1]- Consider using a slightly acidified solvent (e.g., 0.1-0.5% formic or acetic acid in methanol) to improve the recovery of these basic compounds.[1]- Optimize the extraction time; for methods like ultrasonic-assisted extraction, 20-30 minutes is often effective, but be aware that prolonged times can lead to degradation.[1]
Thermal Degradation: High temperatures during solvent evaporation or extraction can cause decomposition of the derivatives.[1]- Employ lower temperature drying methods for the source material, such as shade drying.[1]- Utilize cold solvent extraction procedures.- Concentrate extracts using a rotary evaporator at a reduced pressure and a low temperature (≤ 40°C).[1]
Photodegradation: this compound derivatives, like other protoberberine alkaloids, can be sensitive to light.[1]- Conduct extraction and subsequent purification steps using amber glassware or protect the setup from light.[1]
pH-Related Issues: The stability of these compounds is highly dependent on pH.- Maintain a slightly acidic to neutral pH during aqueous extractions to keep the alkaloids in their more stable salt form.[1]
Poor Separation in Column Chromatography Inappropriate Stationary Phase: The acidic nature of silica gel can sometimes lead to strong adsorption or degradation of basic alkaloids.- Consider using neutral or basic alumina as the stationary phase.[2]- For silica gel, deactivation by adding a small percentage of a basic modifier (e.g., triethylamine) to the mobile phase can improve recovery and peak shape.
Incorrect Mobile Phase Polarity: The solvent system may not have the appropriate polarity to effectively separate the target compound from impurities.- Systematically screen different solvent systems with varying polarities. A common approach for protoberberine alkaloids is to use a mobile phase of chloroform with an increasing gradient of methanol.[3]
Peak Tailing or Broadening in HPLC Secondary Interactions: Residual silanols on C18 columns can interact with the basic nitrogen of the alkaloids, leading to poor peak shape.- Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or ammonium acetate buffer) to suppress silanol activity.[4]- Employ a high-purity, end-capped C18 column or a column with a stationary phase designed for basic compounds.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample and reinject.- If high concentrations are necessary for detecting minor impurities, consider using a preparative or semi-preparative column with a higher loading capacity.
Compound Fails to Crystallize Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide the necessary solubility differential between hot and cold conditions.- Systematically screen a range of solvents with varying polarities.- For protoberberine alkaloids, crystallization from methanol or water has been reported.[2]- A two-solvent system (one in which the compound is soluble when hot, and another in which it is insoluble) can be effective. Common combinations include methanol/water, acetone/water, or DCM/heptane.[5][6]
Presence of Impurities: High levels of impurities can inhibit crystal formation.- Subject the material to an additional chromatographic purification step before attempting recrystallization.
Solution is Not Saturated: The concentration of the compound in the cold solvent may be below the saturation point.- Slowly evaporate the solvent from the solution at room temperature to increase the concentration until turbidity is observed, then gently warm to redissolve and cool again.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns when working with this compound derivatives?

A1: this compound derivatives, as part of the protoberberine alkaloid family, are susceptible to degradation from several factors:

  • Light: They are often photosensitive, and exposure to UV light can lead to decomposition. It is recommended to use amber glassware and minimize light exposure during all purification and storage steps.[1]

  • Temperature: Elevated temperatures can cause thermal degradation. Avoid excessive heat during extraction and solvent evaporation.[1]

  • pH: These compounds are generally more stable in acidic to neutral aqueous solutions where they exist as quaternary salts. In alkaline conditions, they can convert to less stable base forms.[1]

Q2: What type of column is best suited for the HPLC purification of this compound derivatives?

A2: A reverse-phase C18 column is commonly used for the analysis and purification of protoberberine alkaloids.[4] To achieve good peak shape and prevent tailing, it is advisable to use a high-purity, end-capped column and a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid).

Q3: How can I effectively remove highly polar impurities from my this compound derivative sample?

A3: For removing highly polar impurities, a normal-phase column chromatography approach using a stationary phase like silica or alumina can be effective. Alternatively, a liquid-liquid extraction can be performed. By dissolving the sample in an organic solvent and washing with an aqueous buffer, the highly polar impurities will preferentially partition into the aqueous layer.

Q4: My purified this compound derivative shows unexpected peaks in the HPLC analysis. What could be the cause?

A4: Unexpected peaks could arise from several sources:

  • Degradation: The compound may have degraded during sample preparation, storage, or the analysis itself. Ensure fresh solutions are used and that the mobile phase pH is suitable for the compound's stability.[1]

  • Oxidative Degradation: Prolonged exposure to air can lead to oxidation.[1] Purging solvents with an inert gas like nitrogen can help mitigate this.

  • Co-eluting Impurities: The chromatographic method may not be optimized to separate all impurities. Method development, including trying different mobile phase compositions, gradients, or stationary phases, may be necessary.

Q5: What is a good starting point for developing a recrystallization protocol for a new this compound derivative?

A5: A good starting point is to test the solubility of a small amount of your compound in a variety of common laboratory solvents at both room temperature and at their boiling points. Ideal single-solvent recrystallization requires low solubility at room temperature and high solubility when hot. If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[5] Begin by dissolving the compound in a minimal amount of a hot solvent in which it is soluble, and then add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Gently warm to redissolve and then allow to cool slowly.[5]

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound derivatives using column chromatography on alumina.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Prepare a slurry of neutral or basic alumina in a non-polar solvent (e.g., chloroform).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand to the top of the alumina bed.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the sample onto a small amount of the stationary phase by dissolving it in a suitable solvent, adding the adsorbent, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as methanol (e.g., start with 100% chloroform, then move to 1%, 2%, 5% methanol in chloroform, etc.).[3]

    • Collect fractions of the eluate in separate test tubes.

  • Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., Dragendorff's reagent).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator at low temperature (≤ 40°C) to obtain the purified this compound derivative.

Protocol 2: Reverse-Phase HPLC Method

This protocol provides a standard reverse-phase HPLC method for the analysis and purification of this compound derivatives.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade methanol or acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the absorbance maxima of the specific derivative, typically in the range of 250-450 nm.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Injection Volume: 10-20 µL.

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 20%), increasing to a higher percentage (e.g., 40-60%) over a set time (e.g., 35 minutes) to elute compounds of increasing hydrophobicity.[4]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow start Crude this compound Derivative extraction Liquid-Liquid Extraction (Acid-Base Partitioning) start->extraction column_chrom Column Chromatography (e.g., Alumina) extraction->column_chrom Primary Purification hplc Preparative HPLC (Reverse-Phase C18) column_chrom->hplc High-Purity Separation crystallization Recrystallization column_chrom->crystallization Alternative Path hplc->crystallization Final Polishing end Purified this compound Derivative crystallization->end

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic start Low Purification Yield? check_stability Assess Compound Stability (TLC analysis of crude vs. fractions) start->check_stability degradation Degradation Likely check_stability->degradation Degradation Observed poor_recovery Poor Recovery from Column check_stability->poor_recovery No Degradation optimize_conditions Optimize Conditions: - Lower Temperature - Protect from Light - Adjust pH degradation->optimize_conditions change_adsorbent Change Adsorbent (e.g., Silica to Alumina) poor_recovery->change_adsorbent Strong Adsorption adjust_mobile_phase Adjust Mobile Phase Polarity poor_recovery->adjust_mobile_phase Co-elution

Caption: Troubleshooting decision tree for low purification yields.

References

Technical Support Center: Enhancing the Bioavailability of Palmatrubin in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Palmatrubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound, also known as Palmatine, is a naturally occurring protoberberine alkaloid found in several medicinal plants.[1] Like many isoquinoline alkaloids, this compound exhibits poor oral bioavailability, estimated to be less than 10% in rat models.[1][2] This is primarily due to its low aqueous solubility and poor intestinal permeability, likely classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound.[1][3] Additionally, it may undergo significant first-pass metabolism in the liver and intestines, further limiting its systemic exposure.[2]

2. What are the primary challenges in formulating this compound for oral administration?

The main hurdles in developing an effective oral dosage form for this compound are:

  • Low Aqueous Solubility: this compound is a lipophilic compound with limited solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.[4][5]

  • Poor Intestinal Permeability: Studies suggest that this compound has very low permeability across the intestinal epithelium.[1]

  • First-Pass Metabolism: As a substrate for metabolic enzymes, a significant portion of absorbed this compound may be metabolized before reaching systemic circulation.[2]

3. What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges associated with this compound's poor bioavailability. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as chitosan nanoparticles, can improve its solubility, protect it from degradation, and enhance its uptake by intestinal cells.[6] Other promising nano-carriers include solid lipid nanoparticles (SLNs), liposomes, and phytosomes.[2][4][7]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can increase its dissolution rate and apparent solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the formation of a fine emulsion in the gastrointestinal tract, improving its solubilization and absorption.[8]

  • Complexation with Cyclodextrins: this compound is known to form inclusion complexes with cyclodextrins, particularly β-cyclodextrin, which can enhance its aqueous solubility.

4. How can I quantify this compound in biological samples during my experiments?

Validated analytical methods are crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or UV detection (UPLC-UV) are sensitive and specific methods for quantifying this compound in plasma and tissue samples.[9][10][11] Sample preparation typically involves protein precipitation.[10]

Troubleshooting Guides

Issue 1: Low and Variable Drug Loading in Nanoformulations
Potential Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent used for nanoparticle preparation. Screen various organic solvents to find one with higher this compound solubility. Consider using a co-solvent system.
Incompatible drug-polymer/lipid ratio. Optimize the ratio of this compound to the carrier material. Start with a low drug concentration and gradually increase it.
Precipitation of this compound during the formulation process. Ensure the drug is fully dissolved before initiating nanoparticle formation. For emulsion-based methods, maintain the temperature above the melting point of the lipid components.
Inefficient encapsulation technique. Modify the parameters of your chosen method (e.g., sonication time and power, homogenization speed, stirring rate).
Issue 2: Inconsistent In Vitro Dissolution Profiles
Potential Cause Troubleshooting Step
Inadequate sink conditions in the dissolution medium. Increase the volume of the dissolution medium. Add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to enhance the solubility of released this compound.
Aggregation of nanoparticles or formulation instability. Characterize the particle size and zeta potential of your formulation before and after dissolution to check for aggregation. Ensure the formulation is stable in the dissolution medium.
Inappropriate dissolution apparatus or parameters. For nanoformulations, consider using USP Apparatus 4 (flow-through cell) or the dialysis bag method to better simulate in vivo conditions.[12] Optimize the agitation speed to prevent coning of the formulation at the bottom of the vessel.
Recrystallization of amorphous this compound. Perform solid-state characterization (e.g., XRD, DSC) of the formulation after dissolution to check for any changes in the physical form of the drug.
Issue 3: Poor Correlation Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Step
In vitro dissolution medium does not reflect in vivo conditions. Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).
Neglecting the impact of intestinal permeability. Since this compound has low permeability, even with improved dissolution, absorption may still be limited. Conduct in vitro permeability studies (e.g., Caco-2 cell model) to assess the formulation's ability to enhance transport across the intestinal barrier.[13]
Significant first-pass metabolism. The in vivo model may have high metabolic activity that is not accounted for in in vitro tests. Consider using metabolic inhibitors in your in vivo studies to understand the extent of first-pass metabolism.
Inadequate animal model or study design. Ensure the chosen animal model is appropriate and that the pharmacokinetic study design (e.g., sampling time points, route of administration) is robust enough to capture the absorption profile accurately.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

experimental_workflow_sln cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase melt_lipid Melt Solid Lipid dissolve_palmatunbrin dissolve_palmatunbrin melt_lipid->dissolve_palmatunbrin dissolve_this compound Dissolve this compound emulsification High-Speed Homogenization dissolve_this compound->emulsification dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat to Same Temperature dissolve_surfactant->heat_aqueous heat_aqueous->emulsification sonication Probe Sonication emulsification->sonication cooling Cooling and Solidification sonication->cooling characterization Characterization cooling->characterization

Workflow for this compound-Loaded SLN Preparation.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines a general procedure for evaluating the intestinal permeability of this compound formulations using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation and control solution

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation or control solution to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the flux of the drug across the monolayer (µg/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration of the drug in the donor chamber (µg/mL)

caco2_workflow start Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer start->culture integrity_test Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity_test permeability_study Perform permeability study (Apical to Basolateral) integrity_test->permeability_study sampling Collect samples from basolateral chamber at time points permeability_study->sampling analysis Quantify this compound concentration (HPLC-MS/MS) sampling->analysis calculation Calculate Apparent Permeability Coefficient (Papp) analysis->calculation

Workflow for Caco-2 Permeability Assay.

Data Presentation

Table 1: Pharmacokinetic Parameters of Palmatine in Rats
Parameter Oral Administration Intravenous Administration Reference
Dose 10, 30, 60 mg/kg2.5 mg/kg[2]
Tmax (h) 0.6 - 1.30.1[2]
Cmax (ng/mL) Dose-dependent-[9][14]
t₁/₂ (h) 3.8 - 5.723.3[2]
Clearance (L/h/kg) 3.0 - 3.23.1[2]
Absolute Bioavailability < 10%-[2]

Note: The values are compiled from different studies and may vary depending on the experimental conditions.

Table 2: Example of a Screening Study for a this compound Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Formulation Oil (%) Surfactant (%) Co-surfactant (%) Droplet Size (nm) PDI Drug Loading (%)
F1 40 (Oleic Acid)40 (Tween® 80)20 (Transcutol® P)150.20.215
F2 30 (Capryol™ 90)50 (Cremophor® EL)20 (PEG 400)85.60.155
F3 20 (Labrafil® M 1944 CS)60 (Kolliphor® RH 40)20 (Propylene Glycol)45.30.115

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Logical Relationships

bioavailability_challenges cluster_barriers Absorption Barriers This compound This compound OralAdmin Oral Administration This compound->OralAdmin GIT Gastrointestinal Tract OralAdmin->GIT IntestinalEpithelium Intestinal Epithelium GIT->IntestinalEpithelium Dissolution PortalVein Portal Vein IntestinalEpithelium->PortalVein Permeation Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation LowBioavailability Low Oral Bioavailability LowSolubility Low Aqueous Solubility LowSolubility->GIT Limits Dissolution LowPermeability Low Intestinal Permeability LowPermeability->IntestinalEpithelium Limits Permeation FirstPassMetabolism First-Pass Metabolism FirstPassMetabolism->Liver Metabolizes Drug

Factors Contributing to this compound's Low Bioavailability.

References

Validation & Comparative

Palmatrubin in Focus: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural compounds are a promising frontier. Among these, Palmatrubin, a protoberberine alkaloid, has garnered significant interest for its broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of this compound's performance against established antimicrobial agents—Berberine, Ciprofloxacin, and Fluconazole—supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is particularly noteworthy against Gram-positive bacteria and various Candida species. While generally exhibiting higher Minimum Inhibitory Concentrations (MICs) than the potent synthetic antibiotic Ciprofloxacin against bacteria, this compound shows comparable or, in some cases, synergistic effects when used with other agents. Notably, its synergistic relationship with Fluconazole against resistant Candida strains presents a compelling case for its development as an adjunctive therapy.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator agents against various microorganisms. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons across a wide range of identical strains are limited. Methodological variations between studies should be considered when interpreting the data.

Table 1: Antibacterial Activity (MIC in µg/mL)

MicroorganismThis compoundBerberineCiprofloxacin
Pseudomonas aeruginosa500 - 1000[1]250 - 1000[1]-
Escherichia coli-2400[2]-
Bacillus subtilis-3600[2]-
Staphylococcus aureus-3300[2]-
Salmonella spp.-3950[2]-

Table 2: Antifungal Activity (MIC in µg/mL)

MicroorganismThis compoundFluconazoleClotrimazole
Candida albicans (Planktonic)128 - 512[3]--
Candida spp. (Planktonic)64 - ≥1024[3]--
Microsporum canis1000[4]-15[4]

Table 3: Synergistic Antifungal Activity against Candida Species [3]

CombinationMIC Range of this compound (µg/mL)Fold Reduction in this compound MIC
This compound + Fluconazole0.5 - 128Up to 256-fold
This compound + Itraconazole0.5 - 32Up to 256-fold

Mechanisms of Action

The antimicrobial activity of this compound and the comparator agents stems from their distinct mechanisms of action at the cellular and molecular levels.

This compound and Berberine: These protoberberine alkaloids share multifaceted mechanisms of action. They are known to:

  • Disrupt Cell Membranes and Walls: Leading to increased permeability and leakage of intracellular components.[5]

  • Inhibit Efflux Pumps: This is a crucial mechanism, particularly in drug-resistant bacteria, as it prevents the expulsion of the antimicrobial agent from the cell, thereby increasing its intracellular concentration and efficacy.[1]

  • Modulate Cellular Pathways: Including the inhibition of protein synthesis and interference with various signaling cascades.[2][6]

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin's primary mode of action is the inhibition of two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for the negative supercoiling of bacterial DNA, a process vital for DNA replication and transcription.[7][8]

  • Topoisomerase IV: This enzyme is crucial for the separation of replicated chromosomes into daughter cells during cell division.[7][8] By inhibiting these enzymes, Ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[7]

Fluconazole: As a triazole antifungal agent, Fluconazole targets the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Inhibition of Lanosterol 14-α-demethylase: This cytochrome P450 enzyme is critical in the biosynthetic pathway that converts lanosterol to ergosterol.[9][10] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[10]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for this compound, Ciprofloxacin, and Fluconazole.

Palmatrubin_Mechanism cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Efflux Pump Efflux Pump Ribosome Ribosome DNA DNA This compound This compound This compound->Cell Wall Disruption This compound->Cell Membrane Disruption This compound->Efflux Pump Inhibition This compound->Ribosome Inhibition of Protein Synthesis

Fig. 1: this compound's multi-target antibacterial mechanism.

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell DNA Gyrase DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Topoisomerase IV Topoisomerase IV Cell Division Cell Division Topoisomerase IV->Cell Division Required for Bacterial DNA Bacterial DNA Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Gyrase Inhibition Ciprofloxacin->Topoisomerase IV Inhibition

Fig. 2: Ciprofloxacin's mechanism of inhibiting DNA replication and cell division.

Fluconazole_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Substrate Ergosterol Ergosterol Lanosterol 14-alpha-demethylase->Ergosterol Synthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Fluconazole Fluconazole Fluconazole->Lanosterol 14-alpha-demethylase Inhibition

Fig. 3: Fluconazole's mechanism of inhibiting ergosterol synthesis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the efficacy of antimicrobial agents. The following are detailed methodologies for the Broth Microdilution and Agar Dilution methods, consistent with established standards.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial or fungal suspension. B->C D Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours). C->D E Visually inspect the wells for turbidity (growth). The lowest concentration without visible growth is the MIC. D->E Agar_Dilution_Workflow A Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. B Prepare standardized inocula of the test microorganisms. A->B C Spot-inoculate the surface of each agar plate with the microbial suspensions. B->C D Incubate the plates under appropriate conditions. C->D E Examine the plates for the presence or absence of microbial growth at the inoculation spots. The lowest concentration that inhibits growth is the MIC. D->E

References

Palmatrubin's Antibacterial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the antibacterial spectrum of Palmatrubin, a synergistic combination of the protoberberine alkaloids Palmatine and Jatrorrhizine. This report provides a comparative analysis of its performance against key bacterial pathogens, supported by experimental data and detailed methodologies.

This compound, a formulation combining Palmatine and Jatrorrhizine, demonstrates significant antibacterial potential, particularly through synergistic interactions that enhance its efficacy against a range of bacteria. This guide explores the antibacterial spectrum of this compound and its constituent components, comparing their activity with standard antibiotics.

I. Comparative Antibacterial Spectrum

The antibacterial activity of this compound and its individual components, Palmatine and Jatrorrhizine, has been evaluated against several common Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial effectiveness where a lower value indicates greater potency.

Table 1: Antibacterial Spectrum Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)
Palmatine--
Jatrorrhizine-64[1][2]
This compound (Palmatine + Jatrorrhizine) Synergistic Effect Observed Synergistic Effect Observed [3]
Methicillin-≥ 4[4]
Gentamicin--
Ciprofloxacin0.25[5]1[5]

Table 2: Antibacterial Spectrum Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Palmatine5461.33 ± 2364.83[6]500-1000[7]
Jatrorrhizine--
This compound (Palmatine + Jatrorrhizine) Synergistic Potential Synergistic Potential
Gentamicin-≤4[8]
Ciprofloxacin0.01[9]0.1[10]

Note: A synergistic effect implies that the combined activity is greater than the sum of the individual effects. Specific MIC values for the this compound combination are not widely reported in existing literature; however, studies confirm a synergistic relationship between Palmatine and Jatrorrhizine, particularly against MRSA.

II. Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments used to determine the antibacterial spectrum.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: Stock solutions of Palmatine, Jatrorrhizine, this compound, and comparator antibiotics prepared in a suitable solvent.

  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

b. Procedure:

  • Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare serial two-fold dilutions of the antimicrobial agents in the 96-well plate using CAMHB.

  • Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control (bacteria and medium without antimicrobial agent) and a negative control (medium only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., Palmatine and Jatrorrhizine) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

a. Preparation of Materials:

  • Same materials as for the MIC assay.

b. Procedure:

  • Prepare a 96-well microtiter plate with serial dilutions of Drug A (e.g., Palmatine) along the x-axis and serial dilutions of Drug B (e.g., Jatrorrhizine) along the y-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate all wells with the standardized bacterial suspension as described in the MIC protocol.

  • Include appropriate controls for each drug alone.

  • Incubate the plate under the same conditions as the MIC assay.

  • After incubation, determine the MIC of each drug alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

III. Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the Minimum Inhibitory Concentration and for assessing synergistic effects using the checkerboard assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_culture Prepare Bacterial Culture (0.5 McFarland) serial_dilution Perform Serial Dilutions of Antimicrobial Agent prep_culture->serial_dilution prep_antimicrobial Prepare Antimicrobial Stock Solutions prep_antimicrobial->serial_dilution prep_plate Prepare 96-Well Plate with Growth Medium prep_plate->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Read MIC Value (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Checkerboard_Workflow cluster_prep_checker Preparation cluster_assay_checker Assay Procedure cluster_analysis_checker Data Analysis prep_culture_checker Prepare Bacterial Culture (0.5 McFarland) setup_plate Setup 96-Well Plate with Serial Dilutions of Drug A (x-axis) and Drug B (y-axis) prep_culture_checker->setup_plate prep_drugs_checker Prepare Drug A & Drug B Stock Solutions prep_drugs_checker->setup_plate inoculate_plate Inoculate All Wells with Bacterial Suspension setup_plate->inoculate_plate incubate_plate Incubate at 37°C for 16-20 hours inoculate_plate->incubate_plate determine_mics Determine MICs of Drugs Alone and in Combination incubate_plate->determine_mics calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mics->calculate_fic interpret_results Interpret Interaction (Synergy, Additive, etc.) calculate_fic->interpret_results

Caption: Workflow for Checkerboard Synergy Assay.

IV. Conclusion

The available data strongly suggests that this compound, the combination of Palmatine and Jatrorrhizine, is a promising antibacterial agent. Its synergistic activity, particularly against challenging pathogens like MRSA, warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. Future studies should focus on determining the precise MIC values of the this compound combination against a broader range of clinically relevant bacteria to fully elucidate its therapeutic potential.

References

Cross-Verification of Palmatine's Anti-Cancer Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in several medicinal plants, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Emerging research suggests that its efficacy is not attributable to a single mechanism but rather a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This guide provides a comparative analysis of the cross-verified mechanisms of action of Palmatine, supported by experimental data, to offer a comprehensive overview for researchers and drug development professionals.

Comparative Analysis of Palmatine's Anti-Cancer Mechanisms

The primary anti-cancer mechanisms of Palmatine that have been experimentally validated include the induction of apoptosis, cell cycle arrest, and inhibition of the PI3K/Akt signaling pathway. These mechanisms are often interconnected and can be cell-type specific.

Induction of Apoptosis

Palmatine is a potent inducer of apoptosis in various cancer cells. The primary pathway implicated is the mitochondrial-mediated intrinsic pathway.

Experimental Evidence:

Studies have consistently shown that Palmatine treatment leads to a dose-dependent increase in the percentage of apoptotic cells. This is often accompanied by a decrease in the mitochondrial membrane potential and modulation of apoptosis-related proteins.

Cell LinePalmatine Concentration% of Apoptotic Cells (Control vs. Treated)Reference
Colon Cancer CellsVariesSignificantly increased[1]
Breast Cancer Cells5.126 to 5.805 µg/mL (IC50)Growth inhibition related to apoptosis induction[2][3]
RAW 264.7 (Preosteoclastic)>10 µMSignificantly increased apoptotic rate[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture: Cancer cells are cultured in appropriate media and seeded in 6-well plates.

  • Treatment: Cells are treated with varying concentrations of Palmatine for a specified duration (e.g., 24, 48 hours).

  • Staining: Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Induction of Cell Cycle Arrest

Palmatine has been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest appears to be dependent on the cancer cell type.

Experimental Evidence:

Flow cytometric analysis of cell cycle distribution has been a key method to demonstrate Palmatine's effect on cell cycle progression.

Cell LinePalmatine ConcentrationCell Cycle Phase of ArrestReference
Colon Cancer CellsVariesG2/M Phase[1]
A549 (Lung Cancer)VariesG1/S Phase (by 13-methyl-palmatrubine)[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Cancer cells are seeded and treated with Palmatine as described for the apoptosis assay.

  • Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Palmatine has been identified as an inhibitor of this pathway in several cancer types.

Experimental Evidence:

Western blot analysis has been instrumental in demonstrating the inhibitory effect of Palmatine on the PI3K/Akt pathway.

Cell LinePalmatine ConcentrationEffect on PI3K/Akt Pathway ProteinsReference
Canine Mammary Gland TumorVariesDecreased expression of PI3K and Akt[6]
Prostate Cancer CellsVariesInhibition of rpS6, a downstream target of Akt/mTOR[7]

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Following treatment with Palmatine, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cross-Verification and Interplay of Mechanisms

The induction of apoptosis and cell cycle arrest by Palmatine are often direct consequences of its inhibitory effects on signaling pathways like PI3K/Akt. For instance, in colon cancer cells, Palmatine's ability to induce G2/M phase arrest and apoptosis is directly linked to its targeting of Aurora Kinase A (AURKA), a protein upstream of the PI3K/Akt pathway.[1] Inhibition of AURKA by Palmatine leads to a cascade of events that culminates in cell cycle arrest and mitochondrial-mediated apoptosis.[1] Similarly, the inhibition of the PI3K/Akt pathway in canine mammary tumors leads to reduced cell proliferation and induction of cell death.[6]

This suggests a hierarchical mechanism where Palmatine's primary action may be the inhibition of key signaling molecules, which in turn triggers downstream cellular responses like cell cycle arrest and apoptosis.

Visualizing the Mechanisms of Action

Signaling Pathway of Palmatine-Induced Apoptosis and Cell Cycle Arrest

Palmatine_Mechanism cluster_0 Palmatine cluster_1 Signaling Pathways cluster_2 Cellular Effects Palmatine Palmatine AURKA AURKA Palmatine->AURKA Inhibits PI3K_Akt PI3K/Akt Pathway Palmatine->PI3K_Akt Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) AURKA->CellCycleArrest Leads to Apoptosis Apoptosis (Mitochondrial Pathway) AURKA->Apoptosis Leads to PI3K_Akt->CellCycleArrest Suppression leads to PI3K_Akt->Apoptosis Suppression leads to

Caption: Palmatine's multi-target mechanism of action.

Experimental Workflow for Cross-Verification

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Cancer Cell Culture treatment Palmatine Treatment (Varying Concentrations & Durations) start->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot (PI3K/Akt, AURKA) treatment->western_blot data_analysis Data Analysis & Comparison apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for verifying Palmatine's mechanism.

Conclusion

The anti-cancer activity of Palmatine is a result of its ability to concurrently induce apoptosis and cell cycle arrest, largely through the inhibition of critical survival signaling pathways such as PI3K/Akt and the targeting of key cell cycle regulators like AURKA. The convergence of these mechanisms underscores Palmatine's potential as a multi-targeted therapeutic agent. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundational understanding for researchers to design further experiments and for drug development professionals to consider Palmatine in the pipeline of novel anti-cancer therapies.

References

A Comparative Analysis of Palmatrubin and its Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Palmatrubin and its derivatives reveals a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a protoberberine alkaloid, and its derivatives have demonstrated notable cytotoxic and antimicrobial properties. The structural modification of the parent molecule, particularly at the C-13 position, has been shown to significantly influence its biological efficacy. This comparative guide focuses on the performance of this compound and its key derivative, 13-Methyl-palmatrubine, with Palmatine included as a structurally related reference compound to provide broader context on structure-activity relationships.

Comparative Cytotoxicity

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

CompoundCell LineIC50 (µM)Reference
13-Methyl-palmatrubine A549 (Lung Cancer)Not explicitly stated, but A549 was most sensitive[1][2]
A panel of other cancer cell linesExhibited time- and concentration-dependent cytotoxicity[1]
13-n-Octyl-palmatine SMMC7721 (Hepatocellular Carcinoma)0.02 ± 0.01
7701QGY, HepG2, CEM, CEM/VCR, KIII, Lewis0.02 ± 0.01 - 13.58 ± 2.84
Palmatine Derivatives (general) Various cancer cell linesAnticancer properties noted

Structure-Activity Relationship

The biological activity of protoberberine alkaloids is significantly influenced by their chemical structure. Modifications to the parent scaffold can enhance potency and selectivity.

For instance, the introduction of an alkyl group at the C-13 position of palmatine has been shown to increase cytotoxic activity. Specifically, 13-n-octyl palmatine demonstrated the most potent inhibitory activity against the SMMC7721 human cancer cell line, with an IC50 value of 0.02 ± 0.01 µM. In general, 13-n-alkyl berberine and palmatine analogues were found to be more cytotoxic than their parent compounds, berberine and palmatine.

Similarly, substitutions at the C-9 position of the palmatine scaffold have been explored to enhance antimicrobial activity. A series of 9-O-substituted palmatine derivatives with alkyl or N-heterocyclic structures displayed varying degrees of antimicrobial efficacy. The antibacterial activity against Gram-positive bacteria was notably increased, in some cases up to 64-fold compared to palmatine.[2]

Mechanistic Insights: Signaling Pathways

The anticancer effects of this compound derivatives are mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.

13-Methyl-palmatrubine Signaling in A549 Lung Cancer Cells

13-Methyl-palmatrubine has been shown to inhibit the growth of A549 human lung cancer cells by inducing apoptosis and cell cycle arrest.[1] Mechanistic studies have revealed that its antitumor effects are mediated through the blockage of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Specifically, 13-Methyl-palmatrubine treatment leads to the activation of p38 and JNK pathways.[2] Furthermore, it has been observed to inactivate the PI3K/AKT and JAK/STAT3 signaling pathways in non-small cell lung cancer cells.

Below is a diagram illustrating the proposed signaling pathway of 13-Methyl-palmatrubine in A549 cells.

G Signaling Pathway of 13-Methyl-palmatrubine in A549 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Survival AKT->Proliferation Promotes MAPK MAPK (p38, JNK) Apoptosis Apoptosis MAPK->Apoptosis Induces JAK JAK STAT3 STAT3 JAK->STAT3 Activates STAT3->Proliferation Promotes This compound 13-Methyl-palmatrubine This compound->EGFR Inhibits This compound->MAPK Activates This compound->JAK Inhibits

Caption: Signaling cascade of 13-Methyl-palmatrubine in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570nm G->H I Calculate IC50 values H->I

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cells are treated with this compound derivatives at the desired concentrations for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Conclusion

The comparative analysis of this compound and its derivatives underscores their potential as a valuable scaffold for the development of novel therapeutic agents. The available data, particularly for 13-Methyl-palmatrubine, highlights the importance of structural modifications in enhancing anticancer activity. The elucidation of the signaling pathways involved in their mechanism of action provides a solid foundation for further preclinical and clinical investigations. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with improved efficacy and safety profiles.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Palmatine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palmatine, a protoberberine alkaloid, has long been recognized for its diverse pharmacological activities. However, its therapeutic efficacy can be significantly enhanced through structural modifications. This guide provides a comprehensive comparison of palmatine derivatives, delving into their structure-activity relationships (SAR) with a focus on anticancer and antimicrobial properties. We present quantitative data from various studies, detailed experimental protocols for key biological assays, and visual representations of the core signaling pathways involved to facilitate a deeper understanding and guide future drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activity of palmatine derivatives is significantly influenced by the nature and position of substituents on the palmatine scaffold. Modifications at the C-8, C-9, and C-13 positions have been extensively explored, leading to the development of derivatives with enhanced potency and selectivity.

Anticancer Activity

The anticancer effects of palmatine and its derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit inflammatory pathways.[1] The introduction of long-chain alkyl groups at the C-13 position has been shown to dramatically increase cytotoxicity in various cancer cell lines.[2][3][4]

For instance, 13-n-octyl palmatine has demonstrated exceptionally potent inhibitory activity against the SMMC7721 human hepatoma cell line, with an IC50 value as low as 0.02 µM.[2][3][4] This represents a significant improvement over the parent compound, palmatine. The enhanced cytotoxicity of these 13-n-alkyl derivatives is likely due to increased lipophilicity, which may improve cell membrane permeability and bioavailability.[4]

Palmatine itself has shown growth inhibitory effects on human estrogen receptor-positive breast cancer cell lines (MCF7, T47D, and ZR-75-1) with IC50 values ranging from 5.126 to 5.805 µg/mL.[5][6] Studies have also indicated that palmatine can act synergistically or additively with conventional chemotherapeutic agents like doxorubicin.[5][6]

Antimicrobial Activity

The antimicrobial potential of palmatine derivatives has been a key area of investigation. Modifications at the C-8 and C-9 positions have yielded compounds with significantly improved activity, particularly against Gram-positive bacteria.[7][8][9]

Substitution with alkyl groups at the C-8 position leads to a notable increase in antimicrobial activity, which appears to be dependent on the chain length of the alkyl group. The activity generally increases with chain length, peaking at the 8-octyl derivative, and then decreases with longer chains.[9] A similar trend is observed for 9-O-substituted palmatine derivatives, where the introduction of alkyl or N-heterocyclic structures enhances antimicrobial effects.[7][8] For example, 9-O-substituted derivatives have shown a 2- to 64-fold increase in activity against Gram-positive bacteria compared to palmatine.[7][8]

Furthermore, derivatives with secondary amine substituents at the 9-position have been synthesized and evaluated for their activity against metronidazole-resistant Helicobacter pylori. One such derivative, compound 1c, exhibited potent activity with MIC values of 4–16 μg/mL, surpassing that of both palmatine and metronidazole.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various palmatine derivatives as reported in the cited literature.

Table 1: Anticancer Activity of Palmatine and its Derivatives (IC50 values)

CompoundCell LineIC50 (µM)Reference
PalmatineMCF7~14.5 (5.126 µg/mL)[5][6]
PalmatineT47D~16.5 (5.805 µg/mL)[5][6]
PalmatineZR-75-1~15.2 (5.34 µg/mL)[5]
13-n-Hexyl PalmatineSMMC77210.04 ± 0.01[2]
13-n-Octyl PalmatineSMMC77210.02 ± 0.01[2][3][4]
13-n-Octyl Palmatine7701QGY0.08 ± 0.02[2]
13-n-Octyl PalmatineHepG20.15 ± 0.03[2]
13-n-Octyl PalmatineCEM1.25 ± 0.21[2]
13-n-Octyl PalmatineCEM/VCR2.58 ± 0.43[2]
13-n-Octyl PalmatineKIII8.54 ± 1.52[2]
13-n-Octyl PalmatineLewis13.58 ± 2.84[2]

Table 2: Antimicrobial Activity of Palmatine and its Derivatives (MIC values)

CompoundMicroorganismMIC (µg/mL)Reference
PalmatineH. pylori (MTZ-resistant)100 - 200[10]
Derivative 1c (9-substituted)H. pylori (MTZ-resistant)4 - 16[10]
PalmatineGram-positive bacteria-[7][8]
9-O-Substituted DerivativesGram-positive bacteria2- to 64-fold > Palmatine[7][8]
PalmatineGram-positive bacteria-[9]
8-Alkyl DerivativesGram-positive bacteriaUp to 64-fold > Palmatine[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are generalized methodologies for key assays used in the evaluation of palmatine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the palmatine derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the palmatine derivatives at the desired concentrations for a specific time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathway Diagrams

The biological effects of palmatine and its derivatives are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory effect of palmatine on the pro-inflammatory NF-κB pathway and its activation of the antioxidant Nrf2/HO-1 pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK TRIF->IKK IkB IκB IKK->IkB Inhibits phosphorylation NFkB NF-κB IKK->NFkB Phosphorylates (leading to IκB degradation) IkB->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation Palmatine Palmatine Palmatine->TRIF Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes Activates Transcription

Caption: Palmatine inhibits the TRIF-dependent NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Palmatine Palmatine Palmatine->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Palmatine activates the Nrf2/HO-1 antioxidant pathway.

References

A Comparative Guide to the Synthesis of Palmatrubin and its Protoberberine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for the protoberberine alkaloid Palmatrubin and its direct precursor, Palmatine. While independent replications of a single this compound synthesis are not extensively documented in the literature, this document compares a common semi-synthetic approach to this compound with two distinct total synthesis methodologies for Palmatine. The comparison focuses on key performance metrics, experimental protocols, and reaction pathways to inform researchers in the selection of a suitable synthetic route.

Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for the semi-synthesis of this compound from Palmatine, and two distinct total synthesis routes for Palmatine: a classical approach via the Bischler-Napieralski reaction and a modern palladium-catalyzed enolate arylation method.

MetricSemi-synthesis of this compoundTotal Synthesis of Palmatine (Bischler-Napieralski)Total Synthesis of Palmatine (Palladium-Catalyzed)
Overall Yield 69%[1]Not explicitly stated, multi-step62%[2]
Starting Material PalmatineHomoveratrylamine and Homoveratric acidSubstituted aryl bromide and ketone
Key Reaction DemethylationBischler-Napieralski ReactionPalladium-catalyzed enolate arylation
Number of Steps 1~35 (longest linear sequence)
Key Reagents Heat under vacuumPOCl₃[(Amphos)₂PdCl₂], Cs₂CO₃

Experimental Protocols

Semi-synthesis of this compound from Palmatine (Demethylation)

This method provides a direct conversion of the readily available alkaloid Palmatine to this compound.

Procedure: Palmatine (1 g) is placed in a dry oven and heated to 200-220°C under vacuum (20-30 mmHg) for 20 minutes.[1] The resulting crude product is then purified by column chromatography on silica gel, eluting with a mixture of CH₂Cl₂/MeOH (8/1, v/v) to yield this compound as a reddish-brown solid.[1]

Total Synthesis of Tetrahydropalmatine via Bischler-Napieralski Reaction

This classical approach is a foundational method for constructing the isoquinoline core of protoberberine alkaloids. The resulting tetrahydropalmatine can be oxidized to Palmatine.

Step 1: Amide Formation Homoveratrylamine and homoveratric acid are coupled to form the corresponding β-arylethylamide precursor.[3]

Step 2: Bischler-Napieralski Cyclization The amide precursor is subjected to intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4][5][6][7] This electrophilic aromatic substitution reaction forms the 3,4-dihydroisoquinoline intermediate.[3][4][5][6][7]

Step 3: Reduction The resulting 3,4-dihydroisoquinoline is reduced to yield tetrahydropalmatine.[3]

Total Synthesis of Palmatine via Palladium-Catalyzed Enolate Arylation

This modern synthetic route offers a modular and efficient approach to the protoberberine scaffold.

Step 1: Preparation of Coupling Partners The synthesis begins with the preparation of the necessary aryl bromide and ketone coupling partners from commercially available starting materials.[2]

Step 2: Palladium-Catalyzed α-Arylation The key step involves the palladium-catalyzed coupling of the aryl bromide and the enolate of the ketone.[2] A common catalyst system is [(Amphos)₂PdCl₂] with a mild base such as Cs₂CO₃.[2]

Step 3: Isoquinoline Formation and Cyclization The product of the arylation is then treated with an ammonium source (e.g., NH₄Cl) in a suitable solvent system (e.g., EtOH/H₂O) at elevated temperatures.[2] This facilitates hydrolysis of protecting groups and subsequent aromatization to form the isoquinoline core. Further reaction conditions promote the final cyclization to yield the protoberberine skeleton of Palmatine.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methodologies.

palmatrubin_synthesis_comparison cluster_semi_synthesis Semi-synthesis of this compound cluster_total_synthesis_bischler Total Synthesis of Palmatine (Classical) cluster_total_synthesis_pd Total Synthesis of Palmatine (Modern) palmatine Palmatine demethylation Demethylation (Heat, Vacuum) palmatine->demethylation This compound This compound demethylation->this compound start_bischler Homoveratrylamine + Homoveratric Acid amide_formation Amide Formation start_bischler->amide_formation amide β-Arylethylamide amide_formation->amide bischler_napieralski Bischler-Napieralski (POCl₃) amide->bischler_napieralski dihydroisoquinoline Dihydroisoquinoline bischler_napieralski->dihydroisoquinoline reduction Reduction dihydroisoquinoline->reduction tetrahydropalmatine Tetrahydropalmatine reduction->tetrahydropalmatine oxidation_bischler Oxidation tetrahydropalmatine->oxidation_bischler palmatine_bischler Palmatine oxidation_bischler->palmatine_bischler start_pd Aryl Bromide + Ketone pd_coupling Pd-catalyzed Enolate Arylation start_pd->pd_coupling coupled_product Coupled Intermediate pd_coupling->coupled_product isoquinoline_formation Isoquinoline Formation & Cyclization coupled_product->isoquinoline_formation palmatine_pd Palmatine isoquinoline_formation->palmatine_pd

Caption: Comparison of synthetic routes to this compound and Palmatine.

experimental_workflow start Starting Materials reaction Chemical Reaction (e.g., Coupling, Cyclization) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (e.g., NMR, MS) purification->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for chemical synthesis.

References

A Comparative Guide to the Cytotoxicity of Protoberberine Alkaloids Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic effects of Palmatrubin and its related protoberberine alkaloids, including 13-methyl-palmatrubine, Palmatine, Berberine, and Jatrorrhizine, against various cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for this compound's derivative (13-methyl-palmatrubine), its parent compound (Palmatine), and other protoberberine alkaloids across a range of human cancer cell lines. Note that IC₅₀ values can vary based on the specific cell line, assay method, and incubation time.[1]

CompoundCell LineCancer TypeIC₅₀ Value (µM)Incubation TimeAssayReference
13-methyl-palmatrubine A549Lung Carcinoma58.57 (µg/mL)48hMTT[2][3]
Palmatine OVCAR-4Ovarian Cancer5.5 - 7.9Not SpecifiedSRB[4]
A2780Ovarian Cancer5.5 - 7.9Not SpecifiedSRB[4]
IGROV-1Ovarian Cancer5.5 - 7.9Not SpecifiedSRB[4]
SKOV-3Ovarian Cancer5.5 - 7.9Not SpecifiedSRB[4]
Berberine HT-29Colon Cancer52.37 ± 3.4548hMTT[5]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148hMTT[5]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448hMTT[5]
HelaCervical Carcinoma245.18 ± 17.3348hMTT[5]
MCF-7Breast Cancer272.15 ± 11.0648hMTT[5]
Jatrorrhizine HCT-116Colorectal Carcinoma6.75 ± 0.2972hMTT[6]
HT-29Colorectal Carcinoma5.29 ± 0.1372hMTT[6]
SW480Colorectal Cancer12.5 - 75 (Effective Range)48-72hMTT

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the most common assays used to determine the cytotoxicity of the compounds discussed.

General Cytotoxicity Assay Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound using common colorimetric assays like MTT or SRB.

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay cluster_analysis Data Analysis P1 Culture Cancer Cells P2 Seed Cells into 96-Well Plates P1->P2 Trypsinize & Count T1 Prepare Serial Dilutions of Test Compound T2 Treat Cells with Compound T1->T2 I1 Incubate for a Defined Period (e.g., 24, 48, 72h) T2->I1 A1 Perform Viability Assay (e.g., Add MTT or Fix/Stain with SRB) I1->A1 A2 Solubilize Formazan (MTT) or Bound Dye (SRB) A1->A2 D1 Measure Absorbance with Plate Reader A2->D1 D2 Calculate Cell Viability (%) D1->D2 D3 Determine IC50 Value D2->D3

Standard workflow for in vitro cytotoxicity assessment.
MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[7]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][8]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound derivative, Berberine). Include a vehicle control (e.g., DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6][8]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][8]

  • Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a sensitive measure of total biomass.[10]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.

  • Fixation: After incubation, gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[11][12]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and medium components. Air-dry the plates completely.[11]

  • Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11][12]

  • Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates again.[11]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

  • Data Acquisition: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.

Mechanisms of Action & Signaling Pathways

Protoberberine alkaloids exert their cytotoxic effects by modulating various signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.

13-methyl-palmatrubine

Studies on 13-methyl-palmatrubine, a derivative of this compound, indicate that its cytotoxic effects, particularly in A549 lung cancer cells, are mediated by the inhibition of the EGFR signaling pathway and the simultaneous activation of the MAPK signaling pathway, leading to apoptosis and cell cycle arrest.[3]

G cluster_EGFR EGFR Pathway (Inhibited) cluster_MAPK MAPK Pathway (Activated) compound 13-methyl-palmatrubine EGFR EGFR compound->EGFR blocks P38 P38 compound->P38 activates JNK JNK compound->JNK activates Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis P38->Apoptosis JNK->Apoptosis

Pathway modulation by 13-methyl-palmatrubine.
Berberine

Berberine has been shown to induce apoptosis and cause cell cycle arrest in multiple cancer cell lines.[5] A primary mechanism involves the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. Berberine upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2, leading to mitochondrial dysfunction and caspase activation.

G Berberine Berberine BCL2 BCL-2 (Anti-apoptotic) Berberine->BCL2 BAX BAX (Pro-apoptotic) Berberine->BAX Mito Mitochondrion BCL2->Mito BAX->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Berberine induces apoptosis via the BCL-2/BAX pathway.
Jatrorrhizine

Jatrorrhizine has demonstrated efficacy against colorectal carcinoma, in part by inhibiting the Wnt/β-catenin signaling pathway.[13] This pathway is crucial for cell proliferation and is often dysregulated in cancer. By inhibiting this pathway, Jatrorrhizine can suppress cancer cell growth and metastasis.

G cluster_nuc Jatrorrhizine Jatrorrhizine Wnt Wnt Signaling Jatrorrhizine->Wnt inhibits Destruction Destruction Complex Wnt->Destruction BetaCatenin β-catenin Destruction->BetaCatenin degrades Nucleus Nucleus BetaCatenin->Nucleus translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression (Proliferation) TCF_LEF->TargetGenes activates

Jatrorrhizine inhibits the Wnt/β-catenin pathway.

References

evaluating the synergistic effects of Palmatrubin with antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of natural compounds to enhance the efficacy of existing antibiotics. Palmatine, a protoberberine alkaloid, has demonstrated significant potential as a synergistic partner for various antibiotics against multidrug-resistant pathogens. This guide provides a comparative analysis of Palmatine's synergistic effects, supported by experimental data and detailed methodologies, to inform future research and development.

Quantitative Analysis of Synergistic Activity

The synergistic effect of Palmatine in combination with different antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is considered synergistic.

PathogenAntibioticPalmatine ConcentrationMIC Reduction of AntibioticFICIReference
Multidrug-Resistant Escherichia coliCefquinomeNot specified4 to 32-fold≤ 0.5[1][2][3]
Pseudomonas aeruginosaCiprofloxacin1/2 MIC of PalmatineUp to 1±0.2 log decreaseNot specified[4]
Candida species (planktonic cells)FluconazoleNot specifiedNot specified0.0049 - 0.75[5]
Candida species (planktonic cells)ItraconazoleNot specifiedNot specified0.0059 - 0.3125[5]
Candida species (biofilms)FluconazoleNot specifiedNot specified0.125 - 0.375[5]
Candida species (biofilms)ItraconazoleNot specifiedNot specified0.0938 - 0.3125[5]

Mechanisms of Synergism

Palmatine enhances antibiotic activity through a multi-targeted approach. The primary mechanisms identified include:

  • Disruption of Bacterial Membrane Integrity : Palmatine can damage the bacterial cell membrane, increasing its permeability to antibiotics.[2][3]

  • Potentiation of Oxidative Stress : The combination of Palmatine and antibiotics like cefquinome leads to increased production of reactive oxygen species (ROS), causing cellular damage.[1][3]

  • Inhibition of Biofilm Formation : Palmatine has been shown to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.[2][3]

  • Inhibition of Efflux Pumps : Palmatine can act as an efflux pump inhibitor (EPI), preventing bacteria from pumping out antibiotics. This mechanism is particularly relevant for pathogens like Pseudomonas aeruginosa and in synergy with antifungals against Candida species.[4][5][6]

  • Modulation of Bacterial Metabolism : In the case of E. coli, Palmatine was found to reverse the downregulation of sulfur metabolism-related genes induced by cefquinome, suggesting a metabolic-level interaction.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_suspension Bacterial Suspension Preparation inoculation Inoculation of Microtiter Plate bacterial_suspension->inoculation antibiotic_dilution Serial Dilution of Antibiotic & Palmatine antibiotic_dilution->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation observation Visual Observation of Growth incubation->observation mic_determination MIC Determination observation->mic_determination

Workflow for MIC Determination
  • Preparation of Bacterial Inoculum : A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions : Serial twofold dilutions of the antibiotic and Palmatine are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drugA_dilution Serial Dilution of Drug A (Antibiotic) plate_setup Plate Setup with Drug Combinations drugA_dilution->plate_setup drugB_dilution Serial Dilution of Drug B (Palmatine) drugB_dilution->plate_setup inoculation Inoculation with Bacterial Suspension plate_setup->inoculation incubation Incubation inoculation->incubation mic_reading Reading of MICs for each combination incubation->mic_reading fici_calculation Calculation of FICI mic_reading->fici_calculation synergy_determination Determination of Synergy, Additivity, or Antagonism fici_calculation->synergy_determination

Workflow for Checkerboard Assay
  • Plate Setup : A 96-well microtiter plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of Palmatine along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation : Each well is inoculated with a standardized bacterial suspension and incubated.

  • FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation :

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additivity or indifference

    • FICI > 4: Antagonism

Proposed Signaling Pathway for Synergistic Action of Palmatine and Cefquinome against E. coli

The synergistic effect of Palmatine and Cefquinome against multidrug-resistant E. coli involves multiple pathways.[1][2]

cluster_drugs Inputs cluster_effects Cellular Effects cluster_outcome Outcome Palmatine Palmatine Membrane_Damage Membrane Integrity Disruption Palmatine->Membrane_Damage ROS Increased ROS Production Palmatine->ROS Sulfur_Metabolism Modulation of Sulfur/Taurine Metabolism Palmatine->Sulfur_Metabolism Biofilm Biofilm Formation Inhibition Palmatine->Biofilm Cefquinome Cefquinome Cefquinome->ROS Cefquinome->Sulfur_Metabolism Synergistic_Bactericidal_Effect Synergistic Bactericidal Effect Membrane_Damage->Synergistic_Bactericidal_Effect ROS->Synergistic_Bactericidal_Effect Sulfur_Metabolism->Synergistic_Bactericidal_Effect Biofilm->Synergistic_Bactericidal_Effect

Proposed Synergistic Mechanism Pathway

Conclusion

The presented data strongly support the role of Palmatine as a potent synergistic agent when combined with conventional antibiotics. Its multi-target mechanism of action, including membrane disruption, ROS production, and efflux pump inhibition, makes it a promising candidate for combating antibiotic resistance. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications. This guide provides a foundational understanding for researchers to explore the therapeutic potential of Palmatine-antibiotic combinations.

References

Safety Operating Guide

Proper Disposal of Palmatrubin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of Palmatrubin, a protoberberine alkaloid also known as Palmatine. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. Adherence to these procedures is critical due to the acute toxicity of this compound.

Immediate Safety and Hazard Information

This compound is classified as an acutely toxic substance. It is harmful if swallowed, in contact with skin, or inhaled. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and follow all prescribed safety precautions.

Key Hazards:

  • Acute Toxicity (Category 4): Harmful if ingested, inhaled, or in contact with skin.

  • Organ-Specific Toxicity: May cause damage to the liver and kidneys through prolonged or repeated exposure.[1][2]

In case of exposure, follow standard first aid procedures and seek immediate medical attention. In the event of a spill, evacuate the area and follow the specific cleanup protocol outlined below.

Quantitative Hazard Data

MetricValueSpeciesRouteReference
LD50 (Lethal Dose, 50%)135 mg/kgMouseSubcutaneous[3]
CAS Number 3486-67-7N/AN/A
GHS Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation)N/AN/A

Experimental Protocols: Spill Cleanup and Disposal

This section outlines the detailed, step-by-step procedures for managing spills and disposing of this compound waste.

Spill Cleanup Protocol
  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • Restrict access to the spill area.

    • If the spill is substantial or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Protective Equipment (PPE):

    • Before entering the spill area, don the following minimum PPE:

      • Chemical-resistant gloves (nitrile or neoprene)

      • Safety goggles or a face shield

      • A lab coat or chemical-resistant apron

      • Closed-toe shoes

      • A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

  • Containment and Cleanup:

    • For small spills of solid this compound, gently cover the material with an absorbent powder (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent it from becoming airborne.

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • For liquid spills, use absorbent pads to contain and absorb the spill. Place the used pads into the hazardous waste container.

    • Do not use water to clean up the initial spill as it may spread the contamination.

  • Decontamination:

    • Decontaminate the spill area using a suitable solvent (e.g., ethanol or methanol), followed by a thorough cleaning with soap and water.

    • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste.

Disposal Protocol for this compound Waste

All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or "Palmatine"), and the specific hazards (e.g., "Acutely Toxic").

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for this compound disposal and a simplified representation of a biological pathway it is known to modulate.

Palmatrubin_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Select Appropriate Hazardous Waste Container A->B  1. C Label Container Correctly ('Hazardous Waste', 'this compound', 'Acutely Toxic') B->C  2. D Segregate Waste (No mixing with other chemicals) C->D  3. E Store in Designated, Secure, Ventilated Area D->E  4. F Arrange for Pickup by EHS or Licensed Contractor E->F  5. G Complete Waste Manifest/Documentation F->G  6. H Final Disposal at Approved Facility G->H  7.

Caption: A logical workflow for the proper disposal of this compound waste.

Palmatrubin_Signaling_Pathway cluster_pathways Modulated Signaling Pathways cluster_effects Biological Effects This compound This compound NFkB NF-κB/NLRP3 This compound->NFkB Inhibits Nrf2 Nrf2/HO-1 This compound->Nrf2 Activates AMPK AMPK/mTOR This compound->AMPK Modulates AntiInflammatory Anti-inflammatory NFkB->AntiInflammatory Antioxidant Antioxidant Nrf2->Antioxidant Metabolic Metabolic Regulation AMPK->Metabolic

Caption: Simplified diagram of signaling pathways modulated by this compound.

References

Essential Safety and Operational Guide for Handling Palmatrubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Palmatrubin in a laboratory setting. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended. This document outlines procedural guidance for personal protective equipment (PPE), operational handling, and disposal, grounded in best practices for managing research chemicals with unknown toxicological profiles.

Compound Identification and Hazard Summary

Known Information for this compound:

Property Value
IUPAC Name 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol

| CAS Number | 16176-68-4 |

Source: Biorlab[2]

Potential Hazards (Inferred from Palmatine):

Hazard Classification
Acute Oral Toxicity Harmful if swallowed[1]
Acute Dermal Toxicity Harmful in contact with skin[1]

| Acute Inhalation Toxicity | Harmful if inhaled[1] |

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a comprehensive PPE protocol is mandatory to minimize exposure.[3]

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Handling Solid (Powder) Chemical fume hood or ventilated balance enclosure.Double-gloving with nitrile or neoprene gloves is recommended.Safety glasses with side shields or chemical splash goggles.[4]NIOSH-approved respirator (e.g., N95) for weighing and handling powders.Laboratory coat.
Handling Solutions Chemical fume hood.Nitrile or neoprene gloves.[5]Chemical splash goggles or a face shield.[4]Not generally required if handled in a fume hood.Laboratory coat.
High-Energy Operations (e.g., sonication, vortexing) Chemical fume hood.Nitrile or neoprene gloves.Face shield.[4]Laboratory coat.

Operational and Disposal Plans

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

G cluster_0 Receiving and Storage cluster_1 Handling and Preparation cluster_2 Experimentation cluster_3 Waste Management Receiving Receive and Inspect Package Storage Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Unpack in Designated Area Weighing Weigh Solid in Fume Hood Storage->Weighing Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Waste_Collection Collect Waste in Labeled, Sealed Containers Experiment->Waste_Collection Disposal Dispose as Hazardous Waste Waste_Collection->Disposal

Figure 1. Experimental Workflow for Handling this compound.
Handling Procedures

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[3] Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

  • Weighing : When weighing the solid form of this compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation : Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.

  • General Handling : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[1]

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Management
  • Small Spills :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused solid this compound and contaminated disposable labware (e.g., gloves, weigh boats) in a dedicated, labeled, and sealed container.

    • Liquid Waste : Collect solutions containing this compound in a labeled, sealed, and leak-proof container.

    • Sharps : Any needles or syringes used must be disposed of in a designated sharps container.

  • Container Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Final Disposal : Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Do not dispose of this compound down the drain or in regular trash.[9]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Start Material Contaminated with this compound? Solid_Waste Solid Waste (e.g., unused solid, gloves, labware) Start->Solid_Waste Yes, Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Start->Liquid_Waste Yes, Liquid Sharps_Waste Sharps (e.g., needles, syringes) Start->Sharps_Waste Yes, Sharps Non_Hazardous Dispose as Non-Hazardous Waste Start->Non_Hazardous No Hazardous_Solid Collect in Labeled, Sealed Container for Hazardous Solid Waste Solid_Waste->Hazardous_Solid Hazardous_Liquid Collect in Labeled, Sealed Container for Hazardous Liquid Waste Liquid_Waste->Hazardous_Liquid Hazardous_Sharps Dispose in Designated Sharps Container Sharps_Waste->Hazardous_Sharps Final_Disposal Dispose via Licensed Hazardous Waste Contractor Hazardous_Solid->Final_Disposal Hazardous_Liquid->Final_Disposal Hazardous_Sharps->Final_Disposal

Figure 2. Disposal Decision Pathway for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmatrubin
Reactant of Route 2
Palmatrubin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。